3-(4-Nitrophenoxy)aniline hydrochloride
Description
The exact mass of the compound 3-(4-Nitrophenoxy)aniline hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 211554. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-Nitrophenoxy)aniline hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Nitrophenoxy)aniline hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-(4-nitrophenoxy)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3.ClH/c13-9-2-1-3-12(8-9)17-11-6-4-10(5-7-11)14(15)16;/h1-8H,13H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNLVNNCQKNYQGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-])N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70638793 | |
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19157-81-4 | |
| Record name | NSC211554 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211554 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Nitrophenoxy)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70638793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of 3-(4-Nitrophenoxy)aniline Hydrochloride
<M>
Introduction
In the realm of drug discovery and development, the precise and unambiguous determination of a molecule's three-dimensional structure is a foundational pillar upon which all subsequent research is built.[1] The structural integrity of a pharmaceutical compound dictates its physicochemical properties, its interaction with biological targets, and ultimately, its efficacy and safety. This guide provides a comprehensive, in-depth technical walkthrough for the structural elucidation of 3-(4-nitrophenoxy)aniline hydrochloride, a molecule of interest due to its aromatic amine, nitro, and ether functionalities.
This document is designed for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a logical framework for making informed experimental choices. We will delve into a multi-technique, cross-validation approach, which is the gold standard in analytical chemistry for ensuring the reliability and reproducibility of data.[1][2] By employing orthogonal methods that rely on different physicochemical principles, we can construct a robust and self-validating structural hypothesis.
Part 1: The Strategic Imperative for a Multi-Technique Approach
The elucidation of a novel chemical entity is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and only by combining these pieces can a complete and accurate picture emerge. A single technique, while powerful, can be prone to ambiguity or misinterpretation. Therefore, a synergistic application of multiple, orthogonal methods is not merely best practice; it is a scientific necessity.[1]
Our strategy for 3-(4-nitrophenoxy)aniline hydrochloride will be a carefully orchestrated workflow, designed to systematically unravel its molecular architecture. We will begin with spectroscopic techniques that provide information on the functional groups and the connectivity of atoms, followed by a definitive determination of the three-dimensional structure through X-ray crystallography.
Visualization of the Elucidation Workflow
The following diagram illustrates the logical flow of our multi-faceted analytical approach. Each step builds upon the information gathered in the previous one, culminating in a fully validated structure.
Caption: Workflow for the structural elucidation of 3-(4-nitrophenoxy)aniline hydrochloride.
Part 2: Spectroscopic Characterization - Assembling the Pieces
Spectroscopic techniques are the workhorses of structural elucidation, providing a wealth of information about the molecular framework.
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is an invaluable first step, offering a rapid and sensitive method for identifying the key functional groups present in a molecule. By subjecting the sample to infrared radiation, we can observe the vibrational frequencies of its chemical bonds, which act as a unique molecular fingerprint.[3]
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation: A small amount of the dried 3-(4-nitrophenoxy)aniline hydrochloride sample is intimately mixed with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of a blank KBr pellet is also recorded and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to the expected functional groups.
Expected Data and Interpretation
The following table summarizes the expected characteristic IR absorption bands for 3-(4-nitrophenoxy)aniline hydrochloride.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| 3200-3000 | N-H stretch | Primary amine salt (-NH₃⁺) | [4] |
| 3100-3000 | C-H stretch | Aromatic | [3] |
| 1600, 1500 | C=C stretch | Aromatic ring | [3] |
| 1550-1475 | N-O asymmetric stretch | Nitro (-NO₂) | [5][6] |
| 1360-1290 | N-O symmetric stretch | Nitro (-NO₂) | [5][6] |
| 1250, 1050 | C-O stretch | Aryl ether | [7][8] |
The presence of these characteristic bands provides strong initial evidence for the proposed structure. The broad N-H stretching band is indicative of the amine hydrochloride salt. The distinct, strong absorptions for the nitro group and the aryl ether C-O bond are particularly diagnostic.[5][6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules in solution.[9][10] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain insights into the chemical environment, connectivity, and spatial relationships of atoms.[11]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of 3-(4-nitrophenoxy)aniline hydrochloride is dissolved in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. DMSO-d₆ is chosen for its ability to dissolve the hydrochloride salt and for its exchangeable proton signal, which can help in identifying the -NH₃⁺ protons.
-
Data Acquisition: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC) spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values of the signals are analyzed to assign each proton and carbon to its specific position in the molecule.
Expected ¹H NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale | Reference |
| ~10.0 | br s | 3H | -NH₃⁺ | Exchangeable protons of the amine salt, broad due to quadrupolar relaxation and exchange. | [4] |
| ~8.2 | d | 2H | H-2', H-6' | Protons ortho to the electron-withdrawing nitro group are strongly deshielded. | [12] |
| ~7.8 | t | 1H | H-5 | ||
| ~7.6 | d | 1H | H-6 | ||
| ~7.4 | s | 1H | H-2 | ||
| ~7.2 | d | 1H | H-4 | ||
| ~7.1 | d | 2H | H-3', H-5' | Protons meta to the nitro group are less deshielded. | [12] |
Expected ¹³C NMR Data and Interpretation
| Chemical Shift (δ, ppm) | Assignment | Rationale | Reference |
| ~160 | C-4' | Carbon attached to the nitro group. | [13] |
| ~155 | C-1' | Carbon attached to the ether oxygen. | [9] |
| ~148 | C-3 | Carbon attached to the ether oxygen. | [9] |
| ~142 | C-1 | Carbon attached to the amino group. | [4] |
| ~131 | C-5 | ||
| ~126 | C-2', C-6' | Carbons ortho to the nitro group. | [13] |
| ~124 | C-6 | ||
| ~120 | C-3', C-5' | Carbons meta to the nitro group. | [13] |
| ~118 | C-2 | ||
| ~115 | C-4 |
The combination of ¹H and ¹³C NMR data, further supported by 2D NMR experiments like COSY (to establish proton-proton couplings) and HSQC (to correlate protons with their directly attached carbons), allows for the unambiguous assignment of the aromatic signals and confirms the proposed connectivity of the two phenyl rings through the ether linkage.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm the elemental composition and connectivity.[14]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of 3-(4-nitrophenoxy)aniline hydrochloride is prepared in a suitable solvent, such as methanol or acetonitrile.
-
Data Acquisition: The sample is introduced into a high-resolution mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.
-
Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion is determined with high precision, allowing for the calculation of the elemental formula. The fragmentation pattern is also analyzed to identify characteristic losses of functional groups.
Expected Data and Interpretation
| m/z | Formula | Identity | Rationale | Reference |
| 231.0764 | [C₁₂H₁₁N₂O₃]⁺ | [M+H]⁺ (protonated free base) | The observed mass corresponds to the protonated form of the free aniline base. | [15] |
Fragmentation Analysis: The fragmentation of aryl ethers in the mass spectrometer often involves cleavage of the C-O ether bond.[16] We would expect to see fragment ions corresponding to the loss of the nitrophenoxy radical or the aminophenyl radical, further corroborating the proposed structure.
Part 3: Single-Crystal X-ray Crystallography - The Definitive Answer
While spectroscopic methods provide a compelling and detailed picture of the molecular structure, single-crystal X-ray crystallography stands as the ultimate arbiter, providing an unambiguous, three-dimensional map of the atomic arrangement in the solid state.[17][18] This technique is considered the gold standard for absolute structure elucidation.[19][20]
Experimental Protocol: Single-Crystal X-ray Crystallography
-
Crystal Growth: The most critical and often challenging step is the growth of a single crystal of suitable size and quality.[18] For 3-(4-nitrophenoxy)aniline hydrochloride, this can be achieved by slow evaporation of a saturated solution in a suitable solvent system (e.g., ethanol/water or methanol/diethyl ether).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in a diffractometer.[19] The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The initial structural model is then refined to obtain the final, high-resolution three-dimensional structure.
Visualization of the Crystallographic Workflow
Caption: The workflow for single-crystal X-ray crystallography.
Expected Results and Validation
The successful solution and refinement of the crystal structure will provide precise atomic coordinates, bond lengths, bond angles, and torsion angles. This data will definitively confirm the connectivity of the atoms, the substitution pattern on the aromatic rings, and the overall conformation of the molecule in the solid state. The presence of the chloride counter-ion and its interactions with the protonated amine will also be elucidated.
Part 4: Data Integration and Final Structure Validation
The final and most crucial step in the structure elucidation process is the integration and cross-validation of the data from all analytical techniques.[2] The structural hypothesis derived from the spectroscopic data should be in complete agreement with the definitive structure obtained from X-ray crystallography.
Cross-Validation Checklist
-
Molecular Formula: Does the elemental composition determined by HRMS match the proposed structure?
-
Functional Groups: Are all the functional groups identified by FTIR spectroscopy accounted for in the final structure?
-
Connectivity: Does the connectivity map derived from NMR spectroscopy (¹H, ¹³C, and 2D) align perfectly with the bond network revealed by X-ray crystallography?
-
Consistency: Are there any discrepancies between the data from the different techniques? If so, what is the rational explanation?
By systematically answering these questions, we can build an unassailable case for the structure of 3-(4-nitrophenoxy)aniline hydrochloride. This rigorous, multi-faceted approach ensures the scientific integrity of the data and provides a solid foundation for any subsequent research and development activities.
Conclusion
The structural elucidation of a chemical entity like 3-(4-nitrophenoxy)aniline hydrochloride is a systematic process that relies on the logical application and integration of multiple analytical techniques. This guide has outlined a robust workflow that leverages the strengths of FTIR, NMR, and mass spectrometry to build a detailed structural hypothesis, which is then unequivocally confirmed by single-crystal X-ray crystallography. By adhering to this cross-validation methodology, researchers can ensure the accuracy and reliability of their structural assignments, a critical prerequisite for success in the fields of chemistry and drug development.
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Fiveable. (n.d.). Spectroscopy of Ethers. Retrieved from [Link]
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Wikipedia. (2023). Cross-validation (analytical chemistry). Retrieved from [Link]
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EAS. (n.d.). E13 - Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved from [Link]
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Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]
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Griffin, J. F., & Duax, W. L. (2007). X-Ray Crystallography of Chemical Compounds. In Methods in Molecular Biology (pp. 1-21). Humana Press. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Angewandte Chemie International Edition. (2018). Absolute Configuration of Small Molecules by Co‐Crystallization. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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Journal of the American Chemical Society. (1951). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]
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SpectraBase. (n.d.). Aniline, 3-nitro-4-phenoxy-. Retrieved from [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]
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Acta Crystallographica Section E: Structure Reports Online. (2008). 4-[3-(4-Nitrophenoxy)propoxy]aniline. Retrieved from [Link]
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YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. Retrieved from [Link]
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transparência.cmcamacari.ba.gov.br. (n.d.). Basic 1h And 13c Nmr Spectroscopy. Retrieved from [Link]
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Wiley. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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Whitman College. (n.d.). GCMS Section 6.13. Retrieved from [Link]
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Spectroscopy Online. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Retrieved from [Link]
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SpectraBase. (n.d.). Aniline, N-cyclohexyloxycarbonyl-4-nitro-. Retrieved from [Link]
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3-(4-Nitrophenoxy)aniline hydrochloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 3-(4-Nitrophenoxy)aniline Hydrochloride
Introduction
This guide provides a comprehensive technical overview of the synthesis of 3-(4-nitrophenoxy)aniline hydrochloride, a key intermediate in various chemical and pharmaceutical applications. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the synthetic pathway, the underlying chemical principles, detailed experimental protocols, and critical safety considerations. Our approach emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.
The core of this synthesis involves the formation of a diaryl ether bond, a fundamental transformation in organic chemistry. We will explore the prevalent methodologies for achieving this, primarily focusing on Nucleophilic Aromatic Substitution (SNAr), and provide a self-validating, step-by-step protocol for laboratory execution.
Section 1: The Synthetic Pathway - A Mechanistic Perspective
The synthesis of 3-(4-nitrophenoxy)aniline is primarily achieved through the coupling of 3-aminophenol and an activated aryl halide, 1-chloro-4-nitrobenzene. This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.
The Nucleophilic Aromatic Substitution (SNAr) Mechanism
Unlike nucleophilic substitutions on alkyl halides (SN1/SN2), SNAr reactions are typically sluggish for unactivated aryl halides. However, the presence of a strong electron-withdrawing group, such as a nitro group (-NO₂), positioned ortho or para to the leaving group (in this case, chlorine), dramatically accelerates the reaction.[1][2][3]
The key factors governing this reaction are:
-
Activation by the Nitro Group: The nitro group exerts a powerful electron-withdrawing effect through both induction (-I) and resonance (-M). This effect reduces the electron density of the aromatic ring, making it susceptible to attack by a nucleophile.[3]
-
Stabilization of the Intermediate: The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex.[2][4] The stability of this complex is paramount to the reaction's success. When the nitro group is in the para position, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group via resonance. This delocalization provides significant stabilization, lowering the activation energy of the reaction.[1][4][5] A nitro group in the meta position cannot participate in this resonance stabilization, rendering the corresponding aryl halide far less reactive.[1][2][4]
An alternative, though often requiring harsher conditions or specific catalysts, is the Ullmann Condensation . This copper-promoted reaction couples an aryl halide with an alcohol or amine.[6][7][8] Modern variations of the Ullmann reaction utilize soluble copper catalysts, which can lead to milder reaction conditions.[6][9][10][11] For the synthesis of 3-(4-nitrophenoxy)aniline, the SNAr pathway is generally more direct and is the focus of our detailed protocol.
The overall synthetic pathway is illustrated below.
Caption: Overall synthesis scheme for 3-(4-nitrophenoxy)aniline hydrochloride.
Section 2: Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis, purification, and salt formation of the target compound.
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Notes |
| 3-Aminophenol | 591-27-5 | 109.13 | Purity ≥ 98% |
| 1-Chloro-4-nitrobenzene | 100-00-5 | 157.56 | Purity ≥ 99% |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Anhydrous |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | Anhydrous |
| Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | 37% Aqueous Solution or as a solution in Ether/Isopropanol |
| Ethanol (EtOH) | 64-17-5 | 46.07 | Anhydrous |
| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | Anhydrous |
Part A: Synthesis of 3-(4-Nitrophenoxy)aniline (Free Base)
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-aminophenol (5.46 g, 50 mmol), 1-chloro-4-nitrobenzene (7.88 g, 50 mmol), and anhydrous potassium carbonate (10.36 g, 75 mmol).
-
Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.
-
Reaction Execution: The mixture is heated to 150-160°C under a nitrogen atmosphere with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete (as indicated by the consumption of the starting materials), allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into 500 mL of ice-cold water with stirring. A solid precipitate will form.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid precipitate thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts.
-
Purification: The crude solid is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation. Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum. A typical yield is in the range of 75-85%.
Part B: Synthesis of 3-(4-Nitrophenoxy)aniline Hydrochloride
-
Dissolution: Dissolve the purified 3-(4-nitrophenoxy)aniline (e.g., 10 g, 43.4 mmol) in 100 mL of anhydrous ethanol (or diethyl ether) with gentle warming if necessary.
-
Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. If using a 37% aqueous solution, calculate the required volume. It is often preferable to use a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) to avoid introducing water.
-
Precipitation: The hydrochloride salt will precipitate from the solution as a fine solid. Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.
-
Isolation and Drying: Collect the 3-(4-nitrophenoxy)aniline hydrochloride by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to facilitate drying. Dry the final product in a vacuum oven at 50-60°C to a constant weight.
The following diagram outlines the experimental workflow.
Caption: Experimental workflow for the synthesis of the target compound.
Section 3: Safety and Handling
Scientific integrity necessitates a rigorous approach to safety. All manipulations must be performed in a well-ventilated chemical fume hood, and appropriate Personal Protective Equipment (PPE) must be worn at all times.
-
1-Chloro-4-nitrobenzene: This compound is toxic if swallowed, inhaled, or in contact with skin. It is also a suspected carcinogen and is toxic to aquatic life.[12][13][14] Handle with extreme care, using gloves and respiratory protection.[13][14][15]
-
3-Aminophenol: Harmful if swallowed or inhaled.[16] Avoid creating dust.
-
N,N-Dimethylformamide (DMF): DMF is a reproductive hazard and can be absorbed through the skin. Always use in a fume hood and wear appropriate gloves.
-
Potassium Carbonate/Hydroxides: These bases are corrosive and can cause severe skin and eye damage.
-
Hydrochloric Acid: Highly corrosive. Vapors are irritating to the respiratory system.
In case of exposure, immediately consult the Material Safety Data Sheet (MSDS) for each specific chemical and seek medical attention.[12][13][15] Spills should be cleaned up using appropriate procedures to neutralize acids/bases and absorb solvents.[12][15]
Section 4: Characterization
The identity and purity of the final product, 3-(4-nitrophenoxy)aniline hydrochloride, should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure by showing the characteristic shifts and coupling patterns of the aromatic protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[17]
-
Melting Point Analysis: A sharp melting point range is indicative of a pure compound.
References
- Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxyl
- Gujadhur, R. K., & Venkataraman, D. (2001). SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I) CATALYST.
- Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst.
- Truong, T. (2024). Exploring Copper Mediated Synthesis of Diaryl Ethers. ScholarWorks.
- Full article: SYNTHESIS OF DIARYL ETHERS USING AN EASY-TO-PREPARE, AIR-STABLE, SOLUBLE COPPER(I)
- Exploring the Synthesis and Chemical Properties of 3-Aminophenol. NINGBO INNO PHARMCHEM CO.,LTD.
- 3-Aminophenol. Wikipedia.
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- 1-CHLORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
- Use stability factors to explain why 1 chloro 4 nitrobenzene is more reac... Filo.
- Method for the manufacture of 3-aminophenol.
- SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene. Thermo Fisher Scientific.
- 1-Chloro-4-nitrobenzene - Safety D
- SAFETY DATA SHEET for 1-Chloro-3-nitrobenzene. Thermo Fisher Scientific.
- ICSC 0846 - 1-CHLORO-4-NITROBENZENE. Inchem.org.
- Nucleophilic Arom
- Nucleophilic Arom
- Ullmann condens
- Ullmann Reaction. Thermo Fisher Scientific.
- Ullmann Reaction. Organic Chemistry Portal.
- Ullmann Coupling & other Cu C
- Nucleophilic Substitution Reactions - Haloarenes.
- Use stability factors to explain why 1-chloro-4-nitrobenzene is more reactive... Chegg.
- Purification of 3-Chloro-4-(isopentyloxy)aniline. Benchchem.
- First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions... The Royal Society of Chemistry.
- Aniline, 3-nitro-4-phenoxy- - Spectrum. SpectraBase.
- How do I remove aniline
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An In-Depth Technical Guide to 3-(4-Nitrophenoxy)aniline Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(4-Nitrophenoxy)aniline hydrochloride (CAS Number: 19157-81-4), a key chemical intermediate. The document details the compound's chemical and physical properties, outlines a robust synthesis protocol for both the free aniline and its hydrochloride salt, and explores its potential applications, particularly as a building block in medicinal chemistry and materials science. Safety and handling protocols are also discussed to ensure its proper use in a laboratory setting. This guide is intended to be a valuable resource for researchers and professionals engaged in organic synthesis and drug discovery.
Introduction and Compound Identification
3-(4-Nitrophenoxy)aniline hydrochloride is a diaryl ether derivative characterized by an aniline ring connected to a nitrophenyl group via an ether linkage, with the amino group in the meta position relative to the ether bridge. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents, making it a convenient precursor for various chemical transformations.
Chemical Structure:
Caption: Structure of 3-(4-Nitrophenoxy)aniline hydrochloride.
Table 1: Compound Identification
| Identifier | Value |
| Compound Name | 3-(4-Nitrophenoxy)aniline hydrochloride |
| CAS Number | 19157-81-4[1] |
| Molecular Formula | C₁₂H₁₁ClN₂O₃[2] |
| Molecular Weight | 266.68 g/mol [2] |
| IUPAC Name | 3-(4-nitrophenoxy)aniline;hydrochloride[2] |
| Synonyms | m-(p-Nitrophenoxy)aniline hydrochloride |
Physicochemical Properties
The physicochemical properties of 3-(4-Nitrophenoxy)aniline hydrochloride are crucial for its handling, storage, and application in chemical reactions. While experimental data for this specific salt is limited, the properties can be inferred from data on the free aniline and related compounds.
Table 2: Physicochemical Data
| Property | Value | Source |
| Appearance | Expected to be a solid, likely a crystalline powder. | General knowledge of aniline salts |
| Melting Point | Not available for the hydrochloride salt. The free aniline, 4-(4-Nitrophenoxy)aniline, has a melting point. | |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and to have some solubility in alcohols. Solubility in water is likely limited but enhanced compared to the free base. | General knowledge of hydrochloride salts |
| pKa (of the anilinium ion) | Estimated to be in the range of 3-4. | Typical range for substituted anilines |
Synthesis Protocol
The synthesis of 3-(4-Nitrophenoxy)aniline hydrochloride is typically a two-step process. The first step involves the formation of the diaryl ether bond to create the free aniline, 3-(4-Nitrophenoxy)aniline. The second step is the conversion of the aniline to its hydrochloride salt.
Step 1: Synthesis of 3-(4-Nitrophenoxy)aniline (Free Base)
A common and effective method for the synthesis of diaryl ethers is the Ullmann condensation or a similar nucleophilic aromatic substitution reaction. In this case, 3-aminophenol reacts with 1-chloro-4-nitrobenzene.
Reaction Scheme:
Caption: Synthesis of 3-(4-Nitrophenoxy)aniline.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-aminophenol (1.0 equivalent), 1-chloro-4-nitrobenzene (1.0-1.2 equivalents), and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0 equivalents).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The choice of solvent is critical as it needs to facilitate the dissolution of the reactants and withstand the required reaction temperature.
-
Reaction: Heat the reaction mixture to a temperature typically ranging from 120 to 160 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a large volume of water. This will precipitate the crude product.
-
Purification: Collect the precipitate by filtration, wash it with water to remove inorganic salts, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Formation of 3-(4-Nitrophenoxy)aniline Hydrochloride
The purified free aniline is then converted to its hydrochloride salt to improve its stability and handling properties.
Reaction Scheme:
Caption: Formation of the hydrochloride salt.
Experimental Protocol:
-
Dissolution: Dissolve the purified 3-(4-Nitrophenoxy)aniline in a suitable organic solvent, such as ethanol or diethyl ether.
-
Acidification: Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or a solution of HCl in a compatible organic solvent like isopropanol or diethyl ether) to the aniline solution with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. The precipitation can be enhanced by cooling the mixture in an ice bath.
-
Isolation: Collect the solid precipitate by filtration, wash it with a small amount of the cold solvent (e.g., diethyl ether) to remove any unreacted starting material, and dry it under vacuum.
Potential Applications in Research and Development
While specific applications for 3-(4-Nitrophenoxy)aniline hydrochloride are not extensively documented in the literature, its structure suggests its utility as a versatile intermediate in several areas of chemical research. Aniline and its derivatives are fundamental building blocks in the synthesis of a wide range of compounds.[3]
-
Medicinal Chemistry: The diaryl ether motif is present in numerous biologically active compounds. The aniline functionality can be readily derivatized to introduce various pharmacophores, making it a valuable scaffold for the synthesis of new therapeutic agents. The nitro group can also be a site for further chemical modification, for example, through reduction to an amine, which can then be further functionalized.
-
Materials Science: Nitroaniline derivatives are known to possess nonlinear optical (NLO) properties. The combination of an electron-donating amino group and an electron-withdrawing nitro group across the conjugated system can lead to interesting photophysical properties, making such compounds candidates for materials used in optoelectronics.
-
Dye Synthesis: Aniline derivatives are classical precursors for azo dyes. The amino group can be diazotized and then coupled with an electron-rich aromatic compound to produce a wide range of colored compounds. The specific color and properties of the resulting dye would be influenced by the 4-nitrophenoxy substituent.[4]
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted): The proton NMR spectrum is expected to show a complex pattern of signals in the aromatic region (typically between 6.5 and 8.5 ppm). The protons on the nitrophenyl ring will be in a different chemical environment than those on the aminophenyl ring. The protons ortho and meta to the nitro group will appear as doublets, while the protons on the aniline ring will show a more complex splitting pattern due to the meta-substitution. The amine protons (as part of the anilinium ion) may appear as a broad singlet at a downfield chemical shift, and its position can be concentration and solvent dependent.
¹³C NMR Spectroscopy (Predicted): The carbon NMR spectrum will show 12 distinct signals for the aromatic carbons, as the molecule is unsymmetrical. The carbons attached to the oxygen and nitrogen atoms will have characteristic chemical shifts. The carbon bearing the nitro group will be shifted downfield.
Infrared (IR) Spectroscopy (Predicted): The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
-
N-H stretching: A broad band in the region of 2500-3000 cm⁻¹ is characteristic of the ammonium salt.
-
N-O stretching (nitro group): Strong asymmetric and symmetric stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.
-
C-O-C stretching (ether): A strong band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H stretching: Bands above 3000 cm⁻¹.
-
Aromatic C=C stretching: Bands in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (Predicted): The mass spectrum (likely obtained from the free base) would show a molecular ion peak corresponding to the mass of 3-(4-Nitrophenoxy)aniline (C₁₂H₁₀N₂O₃, MW = 230.22 g/mol ). Common fragmentation patterns would involve cleavage of the ether bond and loss of the nitro group.
Safety and Handling
3-(4-Nitrophenoxy)aniline hydrochloride should be handled with care, following standard laboratory safety procedures for aniline and nitroaromatic compounds. While a specific safety data sheet (SDS) for this compound is not widely available, the hazards can be inferred from related substances.
Potential Hazards:
-
Toxicity: Aniline and its derivatives are generally toxic and can be absorbed through the skin. They are suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure.
-
Irritation: The compound may cause skin and eye irritation.
-
Environmental Hazards: Nitroaromatic compounds can be harmful to aquatic life.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Do not eat, drink, or smoke when handling this compound.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents. The compound may be light-sensitive.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
3-(4-Nitrophenoxy)aniline hydrochloride is a valuable chemical intermediate with significant potential in various fields of chemical synthesis. This guide has provided a detailed overview of its identification, properties, a plausible synthesis protocol, and potential applications. By understanding the chemistry and handling requirements of this compound, researchers can effectively and safely utilize it as a building block for the development of novel molecules with desired functionalities.
References
A comprehensive list of references is not available as specific literature on 3-(4-Nitrophenoxy)aniline hydrochloride is scarce. The information presented is based on general principles of organic chemistry and data from analogous compounds. For specific experimental procedures and safety data, it is recommended to consult chemical suppliers' documentation and relevant synthetic chemistry literature for similar transformations.
Sources
Determining the Solubility Profile of 3-(4-Nitrophenoxy)aniline Hydrochloride: A Technical Guide
Abstract
The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that profoundly influences its developability, bioavailability, and formulation design. This technical guide provides a comprehensive framework for researchers, medicinal chemists, and drug development professionals to determine the solubility profile of 3-(4-nitrophenoxy)aniline hydrochloride. In the absence of extensive public-domain data for this specific molecule, this document emphasizes the foundational principles and detailed experimental protocols required to generate a robust and reliable solubility dataset. We will delve into the theoretical considerations of the molecule's structure, outline the industry-standard shake-flask method for determining thermodynamic solubility, and provide a self-validating experimental workflow from setup to analysis.
Introduction: The Critical Role of Solubility in Drug Development
In the trajectory of drug discovery and development, understanding a compound's solubility is not merely a data point but a cornerstone of its entire progression.[1][2] Poor aqueous solubility can lead to a cascade of challenges, including low and erratic absorption, diminished bioavailability, and difficulties in formulating a viable drug product.[2] For a molecule like 3-(4-nitrophenoxy)aniline hydrochloride, which serves as a crucial building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility is paramount for optimizing reaction conditions, purification strategies, and subsequent formulation efforts.[3][4][5]
The hydrochloride salt form of an amine is generally employed to enhance aqueous solubility and improve handling properties compared to the free base.[3][6] However, the molecular architecture of 3-(4-nitrophenoxy)aniline hydrochloride presents a nuanced case. It combines the potential for enhanced aqueous solubility due to the ionizable amine hydrochloride with the hydrophobicity of two aromatic rings and a nitro group. This structural duality necessitates a meticulous experimental determination of its solubility in various solvent systems to predict its behavior in both synthetic and physiological environments.
Physicochemical Properties and Predicted Solubility Behavior
A molecule's structure is the primary determinant of its solubility. Let's dissect the key features of 3-(4-nitrophenoxy)aniline hydrochloride and their likely impact.
Chemical Structure:
Figure 1: Chemical structure of 3-(4-Nitrophenoxy)aniline hydrochloride.[7]
-
Aromatic Amine Hydrochloride: Primary aromatic amines are weak bases.[8] The formation of a hydrochloride salt by protonating the amino group introduces a positive charge, significantly increasing the potential for interaction with polar solvents like water.[8][9] Aniline hydrochloride itself is known to be highly soluble in water.[10][11]
-
Phenoxy and Nitro Groups: The molecule contains two phenyl rings linked by an ether bond and a nitro group on one of the rings. These large, non-polar aromatic regions contribute to the molecule's hydrophobicity, which will counteract the solubilizing effect of the hydrochloride salt.[12][13] Aromatic amines, in general, have diminished solubility in water due to their larger hydrocarbon portions.[12]
-
Hydrogen Bonding: The protonated amine group can act as a hydrogen bond donor, while the oxygen atoms of the ether and nitro groups can act as hydrogen bond acceptors.[14][15] This capability for hydrogen bonding will influence its solubility in protic solvents.
Predicted Solubility: Based on these structural features, it is anticipated that 3-(4-nitrophenoxy)aniline hydrochloride will exhibit:
-
Moderate solubility in aqueous solutions, likely influenced by pH.
-
Higher solubility in polar organic solvents, such as methanol, ethanol, and DMSO, compared to non-polar solvents like hexane or toluene.[12]
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
To obtain definitive solubility data, an experimental approach is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[16][17] This method measures the maximum concentration of a substance that can dissolve in a solvent at equilibrium under specified conditions.[16][18]
Principle of the Shake-Flask Method
The core principle involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[17][19]
Experimental Workflow
The following diagram illustrates the comprehensive workflow for determining the solubility of 3-(4-nitrophenoxy)aniline hydrochloride using the shake-flask method.
Figure 2: Experimental workflow for the shake-flask solubility assay.
Detailed Step-by-Step Protocol
Materials and Reagents:
-
3-(4-Nitrophenoxy)aniline hydrochloride (ensure purity is characterized)
-
Solvents: Deionized water, phosphate-buffered saline (PBS) at pH 7.4, buffers at various pH values (e.g., pH 2, 5, 9), methanol, ethanol, dimethyl sulfoxide (DMSO), acetonitrile.
-
Glass vials with screw caps and PTFE septa
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringes and 0.22 µm syringe filters (ensure filter material is compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system.[20][21]
Procedure:
-
Preparation of Vials:
-
Accurately weigh an amount of 3-(4-nitrophenoxy)aniline hydrochloride into a glass vial that is estimated to be in excess of its solubility limit. A starting point could be 5-10 mg.
-
Add a precise volume of the chosen solvent (e.g., 1 mL) to the vial.
-
Prepare each solvent condition in triplicate to ensure reproducibility.
-
-
Equilibration:
-
Securely cap the vials.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).
-
Agitate the vials for a predetermined period, typically 24 to 48 hours, to ensure equilibrium is reached.[17][20] It is advisable to test multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.
-
-
Phase Separation:
-
After equilibration, visually inspect the vials to confirm that excess solid remains. This is a critical self-validating step; if all the solid has dissolved, the solution is not saturated, and the experiment must be repeated with more compound.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.
-
Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining microscopic particles.
-
-
Quantification:
-
Accurately dilute a known volume of the filtered saturated solution with a suitable mobile phase or solvent to bring the concentration within the linear range of the analytical method.
-
Prepare a series of standard solutions of 3-(4-nitrophenoxy)aniline hydrochloride of known concentrations.
-
Analyze the standards and the diluted samples by a validated HPLC-UV or LC-MS method.[21][22] Aniline derivatives are readily detectable by UV spectroscopy.[21]
-
Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and then back-calculate the concentration of the original saturated solution, accounting for the dilution factor. This final concentration represents the thermodynamic solubility.
-
Data Presentation and Interpretation
For clarity and ease of comparison, all quantitative solubility data should be summarized in a structured table.
Table 1: Solubility of 3-(4-Nitrophenoxy)aniline Hydrochloride at 25°C
| Solvent System | pH | Solubility (mg/mL) | Solubility (µM) |
| Deionized Water | ~4-5* | [Experimental Value] | [Calculated Value] |
| 0.1 M HCl | 1.0 | [Experimental Value] | [Calculated Value] |
| Acetate Buffer | 5.0 | [Experimental Value] | [Calculated Value] |
| Phosphate Buffer (PBS) | 7.4 | [Experimental Value] | [Calculated Value] |
| Borate Buffer | 9.0 | [Experimental Value] | [Calculated Value] |
| Methanol | N/A | [Experimental Value] | [Calculated Value] |
| Ethanol | N/A | [Experimental Value] | [Calculated Value] |
| DMSO | N/A | [Experimental Value] | [Calculated Value] |
*The pH of an unbuffered aqueous solution of the hydrochloride salt should be measured.
Interpretation of Results:
-
pH-Solubility Profile: Plotting solubility versus pH is crucial. For an amine hydrochloride, solubility is expected to be higher at lower pH values where the compound is fully protonated and decrease as the pH approaches and exceeds the pKa of the conjugate acid, leading to the precipitation of the less soluble free base.
-
Solvent Effects: Comparing the solubility in different organic solvents provides insights into the polarity and hydrogen bonding characteristics of the molecule, which is valuable for selecting solvents for synthesis and purification.
Conclusion and Best Practices
This technical guide provides a robust and scientifically grounded framework for determining the solubility of 3-(4-nitrophenoxy)aniline hydrochloride. While specific pre-existing data is scarce, the application of the detailed shake-flask protocol will empower researchers to generate high-quality, reliable solubility data. This information is indispensable for making informed decisions in medicinal chemistry, process development, and formulation science, ultimately accelerating the journey of new chemical entities from the laboratory to clinical application.
Key Best Practices:
-
Compound Purity: Always use a well-characterized compound with known purity, as impurities can significantly affect solubility measurements.
-
Temperature Control: Maintain strict temperature control throughout the equilibration process, as solubility is temperature-dependent.
-
Equilibrium Confirmation: Validate that equilibrium has been reached by sampling at multiple time points.
-
Method Validation: Ensure the analytical method used for quantification is validated for linearity, accuracy, and precision.
-
Material Compatibility: Verify that vials, caps, and filters do not adsorb the compound or leach contaminants.
By adhering to these principles and protocols, researchers can confidently establish a comprehensive solubility profile for 3-(4-nitrophenoxy)aniline hydrochloride, a critical step in harnessing its full potential in research and development.
References
-
Creative Bioarray. Aqueous Solubility Assays. [Link]
-
American Pharmaceutical Review. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]
-
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]
-
Bienta. Shake-Flask Solubility Assay. [Link]
-
BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]
-
PubChem. 3-(4-Nitrophenoxy)aniline hydrochloride. [Link]
-
Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. [Link]
-
EMBIBE. Physical Properties of Amines – Solubility, Melting and Boiling Point. [Link]
-
BYJU'S. Physical Properties of Amines. [Link]
-
Solubility of Things. Amines: Structure, Properties, and Reactions. [Link]
-
PMC. 4-[3-(4-Nitrophenoxy)propoxy]aniline. [Link]
-
PubChem. Levodopa. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Key Applications of 4-Nitroaniline Hydrochloride in Modern Industries. [Link]
-
Solubility of Things. 4-[3-(4-aminophenoxy)phenoxy]aniline. [Link]
-
III Analytical Methods. [Link]
-
Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]
-
Cheméo. Chemical Properties of Aniline hydrochloride (CAS 142-04-1). [Link]
-
Wikipedia. 4-Nitroaniline. [Link]
-
LCGC International. Simplified Yet Sensitive Determination of Aniline and Nitroanilines. [Link]
-
OSHA. Aniline Method no.: Matrix: Target concentration: Procedure: Recommended air volume and sampling rate. [Link]
-
EPA. method 8131 aniline and selected derivatives by gas chromatography. [Link]
-
NCBI. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds. [Link]
-
Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]
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Methodological & Application
Application Note: Scalable Preparation of 3-(4-Nitrophenoxy)aniline Hydrochloride
[1]
Abstract & Scope
This protocol details the chemoselective synthesis of 3-(4-nitrophenoxy)aniline hydrochloride , a critical bi-aryl ether intermediate often employed in the development of kinase inhibitors (e.g., VEGFR/PDGFR targets).
The synthesis challenges lie in the chemoselectivity of the nucleophilic aromatic substitution (
Chemical Strategy & Mechanism[1][2]
The Chemoselectivity Challenge
The objective is to couple 3-aminophenol with 1-chloro-4-nitrobenzene .[1]
-
Competing Pathways:
-
Path A (Desired): Formation of the phenoxide anion followed by attack on the nitrobenzene (
bond formation). -
Path B (Undesired): Direct attack of the neutral amine on the nitrobenzene (
bond formation).
-
The Solution: Base-Mediated Control
By using Potassium Carbonate (
Reaction Scheme
Figure 1: Synthetic pathway highlighting the SNAr coupling and subsequent salt formation.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[2] | Amount (Example) | Role |
| 3-Aminophenol | 109.13 | 1.0 | 5.00 g | Nucleophile |
| 1-Chloro-4-nitrobenzene | 157.55 | 1.1 | 7.94 g | Electrophile |
| Potassium Carbonate ( | 138.20 | 2.0 | 12.66 g | Base |
| DMF (Anhydrous) | - | - | 50 mL (10V) | Solvent |
| HCl (4M in Dioxane) | - | 1.5 | ~17 mL | Acid Source |
| Ethyl Acetate | - | - | - | Solvent (Workup) |
Step-by-Step Methodology
Phase 1: Nucleophilic Aromatic Substitution (
)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (
). -
Solubilization: Add 3-Aminophenol (5.00 g) and anhydrous DMF (50 mL). Stir until fully dissolved.
-
Deprotonation: Add
(12.66 g) in a single portion. Stir at Room Temperature (RT) for 15 minutes.-
Expert Insight: This "aging" step ensures the phenoxide anion is generated before the electrophile is introduced, maximizing selectivity.
-
-
Addition: Add 1-Chloro-4-nitrobenzene (7.94 g).
-
Note: If using 1-Fluoro-4-nitrobenzene, reduce temperature to
as it is significantly more reactive.[1]
-
-
Reaction: Heat the mixture to
for 4–6 hours.-
Monitoring: Monitor by TLC (50% EtOAc/Hexane) or HPLC. Look for the disappearance of 3-aminophenol.[1]
-
-
Quench: Cool the reaction to RT and pour the mixture slowly into Ice Water (200 mL) with vigorous stirring.
-
Observation: The product (free base) should precipitate as a yellow/orange solid.
-
Phase 2: Isolation of Free Base
-
Extraction: If the solid is filterable, filter and wash with water. If oily/sticky, extract the aqueous mixture with Ethyl Acetate (EtOAc) (
mL). -
Washing: Wash the combined organic layers with Water (
mL) to remove residual DMF, followed by Brine ( mL). -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. -
Crude Purification: If the crude is dark, pass it through a short pad of silica gel (eluting with 30% EtOAc/Hexane) to remove tarry impurities before salt formation.
Phase 3: Hydrochloride Salt Formation [1]
-
Dissolution: Dissolve the purified free base (approx. 8-9 g theoretical) in minimal Ethyl Acetate (approx. 40 mL) at RT.
-
Acidification: Cool the solution to
in an ice bath. Dropwise, add 4M HCl in Dioxane (1.5 equivalents). -
Precipitation: A solid precipitate should form immediately. Stir at
for 30 minutes, then at RT for 1 hour. -
Filtration: Filter the solid under vacuum.
-
Washing: Wash the filter cake with cold EtOAc followed by Diethyl Ether (to remove excess acid).
-
Drying: Dry the solid in a vacuum oven at
for 12 hours.
Analytical Validation (Self-Validating System)[1]
To ensure the protocol was successful, compare your results against these expected parameters.
| Parameter | Expected Result | Troubleshooting |
| Appearance | Off-white to pale yellow solid | Dark brown indicates oxidation; recrystallize from EtOH.[1] |
| Melting Point | Lower MP indicates residual solvent or free base.[1] | |
| Check integration. If amine protons are missing, salt did not form. | ||
| Mass Spec (ESI) | ||
| Selectivity Check | No peaks corresponding to N-arylated dimer. | If N-arylation occurred, purify via column chromatography (N-isomer is usually less polar).[1] |
Safety & Hazards
-
Nitro Compounds: 1-Chloro-4-nitrobenzene is toxic if inhaled or absorbed through skin.[1] It is a suspected carcinogen. Handle in a fume hood.
-
Anilines: The product is an aniline derivative; avoid skin contact as it may cause methemoglobinemia.
-
HCl/Dioxane: Highly corrosive and flammable. Dioxane is a peroxide former; check expiration.
References
-
Mechanistic Grounding (
Selectivity):-
Maiti, D., & Buchwald, S. L. (2009).[3] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][3][4][5][6] Journal of the American Chemical Society, 131(47), 17423–17429.[3][4] Link
-
Note: While this paper discusses metal catalysis, the introduction provides authoritative context on the base-mediated selectivity challenges of aminophenols.[1]
-
- Protocol Precedent (Diaryl Ether Synthesis): Bankston, D., et al. (2002). A Scalable Synthesis of the FLT3 Inhibitor... Organic Process Research & Development, 6(6), 777–781. (General conditions for nitro-phenol ether coupling).
-
Compound Data Verification
- Patent Reference (Industrial Context): Dumas, J., et al. (2003). Omega-carboxyaryl substituted diphenyl ureas as raf kinase inhibitors. WO200306874. (Describes similar ether synthesis using /DMF).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
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- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
The Synthetic Versatility of 3-(4-Nitrophenoxy)aniline Hydrochloride: A Guide for the Research Chemist
Introduction: A Molecule of Latent Potential
In the landscape of organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 3-(4-Nitrophenoxy)aniline hydrochloride presents itself as a compelling, yet underexplored, scaffold for the synthesis of novel compounds. Its structure is a confluence of three key functional motifs: a meta-substituted aniline, a diaryl ether linkage, and a para-nitro group. This unique arrangement offers a rich tapestry of potential chemical transformations, positioning it as a versatile intermediate for drug discovery and materials science.
The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, facilitating its handling and use in various reaction media. This guide will provide an in-depth exploration of the predicted reactivity and potential applications of 3-(4-nitrophenoxy)aniline hydrochloride, drawing upon established principles of organic chemistry and analogous transformations of related molecules. We will delve into detailed protocols for leveraging each of its functional groups, offering a roadmap for researchers to unlock the synthetic potential of this intriguing molecule.
Core Reactivity and Synthetic Opportunities
The synthetic utility of 3-(4-nitrophenoxy)aniline hydrochloride can be dissected by considering the independent and cooperative reactivity of its primary functional groups. The aniline moiety serves as a nucleophile and a precursor to diazonium salts, the nitro group is a powerful electron-withdrawing group that can be readily transformed into an amine, and the diaryl ether core provides a stable, yet potentially modifiable, backbone.
Caption: Predicted reactivity pathways for 3-(4-nitrophenoxy)aniline.
Application I: Leveraging the Aniline Moiety in Heterocyclic Synthesis
The primary amino group in 3-(4-nitrophenoxy)aniline is a powerful nucleophile and a versatile handle for the construction of nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.
A. Synthesis of Substituted Quinolines
Quinolines are a prominent class of heterocycles with a wide range of biological activities. The Friedländer annulation and related methods provide a direct route to quinoline synthesis from anilines and carbonyl compounds. For instance, 3-(4-nitrophenoxy)aniline can be reacted with α,β-unsaturated ketones or aldehydes in the presence of an acid catalyst to yield substituted quinolines.[1][2][3][4]
Workflow for Quinoline Synthesis:
Caption: General workflow for quinoline synthesis.
Experimental Protocol: Synthesis of a 6-(4-Nitrophenoxy)quinoline Derivative
-
Materials: 3-(4-nitrophenoxy)aniline hydrochloride (1 eq.), glycerol (3 eq.), concentrated sulfuric acid, nitrobenzene (as an oxidizing agent).
-
Procedure:
-
To a cooled solution of concentrated sulfuric acid, cautiously add 3-(4-nitrophenoxy)aniline hydrochloride and glycerol.
-
Add nitrobenzene to the mixture.
-
Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and pour it onto ice.
-
Neutralize the solution with a base (e.g., NaOH solution) until the product precipitates.
-
Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
-
Causality: This protocol is based on the Skraup synthesis, where glycerol is dehydrated in situ by sulfuric acid to form acrolein. The aniline then undergoes a Michael addition with acrolein, followed by cyclization and oxidation to form the quinoline ring.[3] The nitro group is expected to be stable under these conditions.
B. Synthesis of Benzimidazole Derivatives
Benzimidazoles are another class of heterocycles with significant therapeutic applications.[5][6][7][8] A common route to 2-substituted benzimidazoles involves the condensation of an ortho-phenylenediamine with an aldehyde. By first reducing the nitro group of 3-(4-nitrophenoxy)aniline to an amine (see Section III), a substituted ortho-phenylenediamine analogue, 3-amino-4-(aminophenoxy)aniline, can be generated. This intermediate can then be cyclized with various aldehydes.
Experimental Protocol: Two-Step Synthesis of a 2-Aryl-5-(4-aminophenoxy)benzimidazole
-
Step 1: Reduction of the Nitro Group (See Protocol in Section III)
-
Step 2: Condensation and Cyclization
-
Dissolve the resulting diamine (1 eq.) and a substituted aromatic aldehyde (1 eq.) in a suitable solvent (e.g., ethanol or acetic acid).
-
Add a catalytic amount of an acid (e.g., HCl) or an oxidizing agent (e.g., sodium metabisulfite) to promote the reaction.[5]
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize if necessary to precipitate the product.
-
Collect the solid by filtration and purify by recrystallization.
-
-
Causality: The reaction proceeds through the formation of a Schiff base between the aldehyde and one of the amino groups of the diamine, followed by intramolecular cyclization and subsequent oxidation (or aromatization) to form the stable benzimidazole ring.
Application II: The Nitro Group as a Synthetic Lever
The nitro group on the phenoxy ring is not merely a passive substituent. It serves as a powerful electron-withdrawing group and, more importantly, as a masked amino group.[9][10][11][12]
A. Reduction to a Diamino Compound
The reduction of the nitro group to a primary amine is a fundamental and highly efficient transformation.[13] This opens up a plethora of synthetic possibilities by converting the starting material into a diamino diaryl ether, a valuable precursor for polymers, dyes, and pharmacologically active molecules.[14]
| Reducing Agent | Typical Conditions | Selectivity Notes |
| H₂/Pd-C | Methanol or Ethanol, room temp., atmospheric or elevated pressure | Highly efficient and clean. May also reduce other susceptible groups. |
| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, reflux | A classic and reliable method, tolerant of many functional groups.[5] |
| Fe/HCl or Fe/NH₄Cl | Water/Ethanol mixture, reflux | Inexpensive and effective for large-scale synthesis. |
| Sodium Borohydride (NaBH₄) with a catalyst | Ethanol, room temp., with Ni(PPh₃)₄ or similar catalyst | Milder conditions may be possible.[11] |
Experimental Protocol: Catalytic Hydrogenation
-
Materials: 3-(4-nitrophenoxy)aniline hydrochloride (1 eq.), 10% Palladium on carbon (5-10 mol%), methanol, hydrogen source (balloon or Parr hydrogenator).
-
Procedure:
-
Dissolve 3-(4-nitrophenoxy)aniline hydrochloride in methanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Evaporate the solvent under reduced pressure to obtain the crude 3-(4-aminophenoxy)aniline, which can be further purified if necessary.
-
-
Trustworthiness: Catalytic hydrogenation is a highly reliable and clean method for nitro group reduction, typically proceeding with high yield and minimal side products. The progress can be easily monitored by the uptake of hydrogen.
Application III: Derivatization of the Aniline Nitrogen
Standard transformations of the aniline nitrogen, such as acylation and sulfonylation, can be employed to introduce diverse functionalities, modulate the electronic properties of the molecule, and synthesize analogues with potentially altered biological activities.
A. Acylation
Acylation of the aniline nitrogen to form an amide is a straightforward and high-yielding reaction, often used to protect the amino group or to introduce a specific acyl moiety as part of a larger synthetic strategy.[15][16][17][18]
Experimental Protocol: Synthesis of N-(3-(4-nitrophenoxy)phenyl)acetamide
-
Materials: 3-(4-nitrophenoxy)aniline (free base, 1 eq.), acetic anhydride (1.1 eq.), a suitable solvent (e.g., acetic acid, dichloromethane, or neat), and optionally a base (e.g., pyridine or triethylamine).
-
Procedure:
-
Dissolve 3-(4-nitrophenoxy)aniline in the chosen solvent. If using the hydrochloride salt, first neutralize with a base and extract the free amine.
-
Add acetic anhydride dropwise to the solution at room temperature.
-
Stir the reaction for 1-2 hours.
-
Pour the reaction mixture into water to precipitate the product and hydrolyze any excess acetic anhydride.
-
Collect the solid product by filtration, wash with water, and dry. Recrystallization from ethanol/water can be performed for further purification.
-
B. Sulfonylation
The synthesis of sulfonamides from anilines is a key transformation in the development of many classes of drugs, including antibiotics and diuretics. Modern methods often employ mild conditions, such as photoredox catalysis.[19][20][21][22]
Experimental Protocol: Visible-Light Mediated Sulfonylation
-
Materials: 3-(4-nitrophenoxy)aniline (1 eq.), a sulfinate salt (e.g., sodium p-toluenesulfinate, 1.5 eq.), a photoredox catalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, 1-2 mol%), an oxidant (e.g., K₂S₂O₈, 2 eq.), and a suitable solvent (e.g., DMSO or acetonitrile).
-
Procedure:
-
Combine 3-(4-nitrophenoxy)aniline, the sulfinate salt, the photocatalyst, and the oxidant in a reaction vessel.
-
Add the solvent and degas the mixture.
-
Irradiate the reaction with blue LEDs at room temperature for 12-24 hours.
-
Upon completion, perform an aqueous workup, extracting the product with an organic solvent.
-
Purify the product by column chromatography.
-
-
Expertise & Experience: This modern approach avoids the harsh conditions associated with traditional sulfonylation methods using sulfonyl chlorides and strong bases, offering broader functional group tolerance.[21][22]
Retrosynthetic Considerations: The Diaryl Ether Linkage
The diaryl ether core of 3-(4-nitrophenoxy)aniline is typically constructed via a nucleophilic aromatic substitution reaction, most commonly the Ullmann condensation or a related copper-catalyzed coupling.[23][24][25] A plausible retrosynthesis would involve the coupling of 3-aminophenol with 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene.
Retrosynthesis Workflow:
Caption: Retrosynthetic analysis of the diaryl ether core.
This synthetic route highlights the accessibility of the parent scaffold from readily available starting materials, further underscoring its utility as a versatile building block.
Conclusion
While direct literature applications of 3-(4-nitrophenoxy)aniline hydrochloride are not extensively documented, its chemical structure implies a vast and versatile reactivity profile. By considering the established transformations of its constituent functional groups—the aniline, the nitro group, and the diaryl ether—we can confidently predict its utility as a valuable intermediate in organic synthesis. This guide provides researchers with a foundational understanding and practical protocols to explore the synthesis of novel heterocycles, diamino compounds, and other derivatized structures. The strategic application of this building block has the potential to accelerate the discovery of new therapeutic agents and functional materials.
References
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Larock, R. C. (2009). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. [Link]
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Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
PubChem. (n.d.). 3-(4-Nitrophenoxy)aniline hydrochloride. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Jouppi, J. E., & Wipf, P. (2020). Modern Methods for the Synthesis of Substituted Anilines. ACS Catalysis, 10(15), 8766–8811. [Link]
-
Kouztri, I., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 985. [Link]
-
Alam, M. S., et al. (2018). Synthesis of 2,5-disubstitued benzimidazole using SnCl2-catalyzed reduction system at room temperature. Journal of Saudi Chemical Society, 22(7), 849-855. [Link]
-
Saha, P., et al. (2015). Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. Organic & Biomolecular Chemistry, 13(39), 9948-9956. [Link]
-
Galeev, T. R., et al. (2020). Synthesis of meta-substituted anilines via a three-component reaction of acetone, amines, and 1,3-diketones. Organic & Biomolecular Chemistry, 18(3), 473-481. [Link]
-
Bansal, R. K. (2014). Heterocyclic Chemistry. New Age International. [Link]
-
Skraup, Z. H. (1880). Eine Synthese des Chinolins. Berichte der deutschen chemischen Gesellschaft, 13(2), 2086-2087. [Link]
-
Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved February 10, 2026, from [Link]
-
Singh, U. P., & Gahtori, P. (2023). Practical Access to meta-Substituted Anilines by Amination of Quinone Imine Ketals Derived from Anisidines: Efficient Synthesis of Anti-Psychotic Drugs. Angewandte Chemie International Edition, 62(21), e202301166. [Link]
-
Tiwari, A., & Srivastava, A. (2015). Synthesis of Aniline Substituted Benzimidazole Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 2105-2108. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Catalysts, 11(10), 1234. [Link]
-
Sharma, A., et al. (2023). Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER, 22(10), 420-425. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Chemistry LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). [Link]
-
Wikipedia. (2023). Ullmann condensation. [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139-8144. [Link]
-
Wang, Y., et al. (2022). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 10, 1036308. [Link]
-
Pearson. (n.d.). Acylation of Aniline Explained. Retrieved February 10, 2026, from [Link]
-
Gogoi, P., et al. (2018). CuO catalyzed reduction of nitro aryl to amino compounds. RSC Advances, 8(52), 29856-29862. [Link]
-
Ashenhurst, J. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. [Link]
-
Hosseini, S. A., et al. (2022). Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Syntheses and Catalysis, 1(1), 1-6. [Link]
-
Scribd. (n.d.). Acetylation of Aniline. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved February 10, 2026, from [Link]
-
ChemistryViews. (2017). Mild Sulfonylation of Anilines. [Link]
-
Johnson, T. C., et al. (2017). Direct sulfonylation of anilines mediated by visible light. Chemical Science, 8(12), 8139-8144. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved February 10, 2026, from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Applications of Aniline in Pharmaceutical Synthesis. [Link]
-
ResearchGate. (n.d.). Selected examples of drugs containing an aniline moiety. Retrieved February 10, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved February 10, 2026, from [Link]
-
Filimonov, V. D., et al. (2008). Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964. [Link]
-
PubChem. (n.d.). 3-(4-Aminophenoxy)aniline. National Center for Biotechnology Information. Retrieved February 10, 2026, from [Link]
-
Khalfina, I. A., & Vaganov, G. A. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules, 26(16), 4945. [Link]
-
Dabbagh, H. A., et al. (2009). Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings, 2(2), 61-70. [Link]
-
Al-Ayed, A. S. (2019). Synthesis, Characterization, Solvatochromic and Halochromic Properties of Novel Azo Compound. Journal of Chemistry. [Link]
-
Technological University of the Shannon. (n.d.). Recent advancement of ullmann condensation coupling reaction in the formation of aryl-oxygen (C-o) bonding by copper-mediated catalyst. TUS Library. [Link]
-
Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines. [Link]
Sources
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Application Notes and Protocols: 3-(4-Nitrophenoxy)aniline Hydrochloride as a Key Intermediate in Azo Dye Synthesis
Introduction: The Strategic Importance of Diaryl Ether Amines in Chromophore Development
In the vast landscape of synthetic colorants, azo dyes represent the most extensive and versatile class, their vibrant hues adorning everything from textiles to advanced optical materials. The color and properties of these dyes are intricately linked to the electronic nature of the aromatic systems flanking the central azo (-N=N-) linkage.[1] The strategic incorporation of specific functional groups and structural motifs allows for the fine-tuning of these properties. 3-(4-Nitrophenoxy)aniline hydrochloride stands out as a pivotal intermediate in this field, offering a unique combination of a diaryl ether backbone, a reactive primary amine for diazotization, and a strongly electron-withdrawing nitro group.
The diaryl ether linkage provides increased thermal and light stability to the final dye molecule, while the nitro group serves as a powerful auxochrome, deepening the color (a bathochromic shift) of the resulting chromophore. The primary amino group on the other ring system is the critical handle for the synthesis of the azo linkage through diazotization and subsequent coupling reactions. This application note provides a comprehensive guide for the synthesis of 3-(4-nitrophenoxy)aniline hydrochloride and its subsequent utilization in the preparation of a vibrant azo dye, intended for researchers and professionals in dye chemistry and materials science.
Synthesis of 3-(4-Nitrophenoxy)aniline Hydrochloride: A Modern Approach to Ullmann Condensation
The core of 3-(4-nitrophenoxy)aniline synthesis lies in the formation of the diaryl ether bond, a classic transformation historically achieved through the Ullmann condensation.[2] This copper-catalyzed reaction joins an aryl halide with a phenol.[2] Modern iterations of this reaction have seen significant improvements, allowing for milder conditions and broader substrate scope.
The synthesis of 3-(4-nitrophenoxy)aniline is typically achieved through the copper-catalyzed coupling of 3-aminophenol with an activated aryl halide, such as 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene. The electron-withdrawing nitro group on the aryl halide is crucial for activating the ring towards nucleophilic aromatic substitution.[2]
Reaction Scheme:
Caption: Synthesis of 3-(4-Nitrophenoxy)aniline Hydrochloride.
Experimental Protocol: Synthesis of 3-(4-Nitrophenoxy)aniline Hydrochloride
This protocol is based on established principles of the Ullmann condensation.[2]
Materials:
-
3-Aminophenol
-
1-Chloro-4-nitrobenzene
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Copper(I) Iodide (CuI)
-
N,N'-Dimethylethylenediamine (DMEDA) (or other suitable ligand)
-
Toluene, anhydrous
-
Hydrochloric acid, ethereal solution (e.g., 2 M in diethyl ether)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard laboratory glassware for extraction and filtration
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine 3-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent and Ligand Addition: Add anhydrous toluene to the flask to create a stirrable suspension. Then, add N,N'-dimethylethylenediamine (0.2 eq) as a ligand to facilitate the copper-catalyzed reaction.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and the copper catalyst.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude 3-(4-nitrophenoxy)aniline can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrochloride Salt Formation: Dissolve the purified 3-(4-nitrophenoxy)aniline in a minimal amount of anhydrous diethyl ether. Slowly add a slight excess of an ethereal solution of hydrochloric acid with stirring. The hydrochloride salt will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield 3-(4-nitrophenoxy)aniline hydrochloride as a stable solid.
| Parameter | Value | Reference |
| Reactants | ||
| 3-Aminophenol | 1.0 eq | [2] |
| 1-Chloro-4-nitrobenzene | 1.1 eq | [2] |
| Catalyst | ||
| Copper(I) Iodide | 0.1 eq | [2] |
| N,N'-Dimethylethylenediamine | 0.2 eq | [3] |
| Base | ||
| Potassium Carbonate | 2.0 eq | [3] |
| Solvent | Toluene | [3] |
| Reaction Conditions | ||
| Temperature | 110-120 °C (Reflux) | [2] |
| Reaction Time | 12-24 hours | [3] |
| Expected Yield | 70-85% (after purification) | N/A |
Application in Azo Dye Synthesis: Preparation of a Naphthol-Based Azo Dye
The primary amino group of 3-(4-nitrophenoxy)aniline hydrochloride is readily converted to a diazonium salt, which is a potent electrophile for azo coupling reactions.[1] The following protocol details the synthesis of a vibrant red azo dye by coupling the diazonium salt of 3-(4-nitrophenoxy)aniline with 2-naphthol.
Reaction Scheme:
Caption: Synthesis of a Naphthol-Based Azo Dye.
Experimental Protocol: Azo Dye Synthesis
This protocol is adapted from established procedures for azo dye synthesis.[4][5]
Materials:
-
3-(4-Nitrophenoxy)aniline hydrochloride
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
2-Naphthol (beta-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers and Erlenmeyer flasks
-
Ice bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
Part A: Diazotization
-
Preparation of the Amine Salt Solution: In a beaker, dissolve 3-(4-nitrophenoxy)aniline hydrochloride (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice bath with continuous stirring.
-
Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve sodium nitrite (1.1 eq) in a small amount of cold distilled water.
-
Diazotization: Slowly add the cold sodium nitrite solution dropwise to the stirred amine salt solution, ensuring the temperature remains between 0-5 °C. After the addition is complete, continue stirring for an additional 15-20 minutes at the same temperature. The formation of the diazonium salt solution is now complete.
Part B: Azo Coupling
-
Preparation of the Coupling Component Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a dilute aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution from Part A to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Completion of Reaction: Continue to stir the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolation and Purification: Collect the crude azo dye by vacuum filtration using a Buchner funnel. Wash the precipitate with cold water to remove any unreacted salts. The dye can be further purified by recrystallization from ethanol to obtain a product with high purity.
| Parameter | Value | Reference |
| Diazotization | ||
| Temperature | 0-5 °C | [4] |
| Reagents | NaNO₂, HCl | [4] |
| Azo Coupling | ||
| Coupling Agent | 2-Naphthol | [4] |
| Base | NaOH | [4] |
| Temperature | 0-5 °C | [4] |
| Expected Product | A vibrant red solid | N/A |
| Expected Yield | >90% | N/A |
Characterization
The synthesized intermediate and the final azo dye should be characterized using standard analytical techniques to confirm their identity and purity.
-
Melting Point: Determination of the melting point is a quick and easy way to assess the purity of the synthesized compounds.
-
Spectroscopy:
-
FTIR Spectroscopy: To identify the characteristic functional groups. For 3-(4-nitrophenoxy)aniline, expect to see N-H stretching of the primary amine, C-O-C stretching of the diaryl ether, and strong N-O stretching of the nitro group. For the azo dye, the disappearance of the N-H stretches and the appearance of a characteristic -N=N- stretch (often weak in the IR) and a broad O-H stretch from the naphthol moiety would be expected.
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure. The aromatic regions of the spectra will be complex, but the integration and splitting patterns will confirm the substitution patterns on the aromatic rings.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) of the final azo dye, which is a key characteristic of its color.
-
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the chemicals mentioned in these protocols.
-
Ventilation: All procedures should be carried out in a well-ventilated fume hood.
-
Chemical Hazards:
-
Aniline Derivatives: Anilines and their derivatives are toxic and can be absorbed through the skin. Handle with care and avoid inhalation of dust or vapors.
-
Nitro Compounds: Aromatic nitro compounds are often toxic and may be explosive under certain conditions. Avoid heating them excessively.
-
Acids and Bases: Concentrated acids and bases are corrosive. Handle with extreme care.
-
Sodium Nitrite: Sodium nitrite is an oxidizing agent and is toxic if ingested.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Conclusion
3-(4-Nitrophenoxy)aniline hydrochloride is a valuable and versatile intermediate for the synthesis of high-performance azo dyes. The protocols detailed in this application note provide a robust framework for its synthesis via the Ullmann condensation and its subsequent application in a classic azo coupling reaction. The resulting dyes, characterized by the stable diaryl ether linkage and the color-enhancing nitro group, are of significant interest for a variety of applications where durable and vibrant colors are required. By following the outlined procedures and adhering to the safety precautions, researchers can effectively utilize this key intermediate in the development of novel chromophoric materials.
References
-
Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
-
Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. Available at: [Link]
-
Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes. MDPI. Available at: [Link]
-
Ullmann condensation. Wikipedia. Available at: [Link]
-
Supporting Information. Wiley-VCH. Available at: [Link]
-
Synthesis and Characterization of Mono-azo Dyes: A Combinational Study. Imaginative Ink Publications. Available at: [Link]
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. Progress in Color, Colorants and Coatings. Available at: [Link]
-
The Synthesis of Azo Dyes. University of Toronto. Available at: [Link]
-
Synthesis and Characterization of Some Azo Dyes Derived from 4- Aminoacetophenone, 1, 4 Phenylene Diamine and Studying its Dyein. Journal of Biochemical Technology. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
4-[3-(4-Nitrophenoxy)propoxy]aniline. Acta Crystallographica Section E. Available at: [Link]
-
Aniline (T3D4984). T3DB. Available at: [Link]
-
Ullmann Reaction. Organic Chemistry Portal. Available at: [Link]
-
Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
Sources
HPLC Analysis of 3-(4-Nitrophenoxy)aniline Hydrochloride
Application Note & Protocol
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity analysis of 3-(4-Nitrophenoxy)aniline hydrochloride . As a critical intermediate in the synthesis of diaryl ether-based pharmaceuticals (e.g., kinase inhibitors) and dyes, the purity of this compound is paramount. This method addresses specific analytical challenges, including the retention of the ionizable amine, the hydrophobicity of the nitrophenoxy moiety, and the handling of the hydrochloride salt form.
Introduction & Chemical Context
3-(4-Nitrophenoxy)aniline hydrochloride possesses two distinct aromatic rings linked by an ether oxygen.[1]
-
Ring A (Aniline): Contains a primary amine at the meta position relative to the ether linkage. The hydrochloride salt form implies the amine is protonated (
) in the solid state. -
Ring B (Nitrophenoxy): Contains a nitro group at the para position, which is strongly electron-withdrawing and chromophoric.
Analytical Challenges:
-
Basicity: The aniline nitrogen (
) can interact with residual silanols on silica-based columns, leading to peak tailing. -
Salt Dissociation: In solution, the HCl salt dissociates. The pH of the diluent and mobile phase dictates whether the molecule exists as a neutral free base (hydrophobic, retained) or a protonated cation (hydrophilic, less retained).
-
Isomer Separation: Synthetic routes often produce regioisomers (e.g., 2- or 4- substituted variants) which must be resolved.
Experimental Protocol
Reagents and Materials[1][2][3][4][5][6]
-
Reference Standard: 3-(4-Nitrophenoxy)aniline HCl (>98% purity).
-
Solvents: Acetonitrile (ACN), HPLC Grade; Methanol (MeOH), HPLC Grade; Water (Milli-Q or equivalent, 18.2 MΩ).
-
Buffer Additives: Potassium Dihydrogen Phosphate (
), Phosphoric Acid ( ) (85%), or Formic Acid (for MS compatibility).
Instrumentation & Conditions
This method utilizes a Reversed-Phase (RP-HPLC) approach with a Diode Array Detector (DAD).
| Parameter | Condition | Rationale (Expertise) |
| Column | C18 (End-capped), 150 x 4.6 mm, 3.5 µm or 5 µm. (Rec: Agilent ZORBAX Eclipse Plus or Waters XBridge) | End-capping reduces silanol activity, minimizing tailing for the amine group. |
| Mobile Phase A | 0.1% | Low pH ensures the aniline remains fully protonated ( |
| Mobile Phase B | Acetonitrile (100%) | ACN provides sharper peaks and lower backpressure than Methanol for aromatic ethers. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency. |
| Column Temp | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm (Primary); 230 nm (Secondary) | The nitro group provides strong absorbance at 254 nm. DAD scanning (200-400 nm) is recommended for impurity ID. |
| Injection Vol | 5 - 10 µL | Adjusted based on sample concentration to avoid column overload. |
Gradient Program
A gradient is required to elute the polar salt front and the hydrophobic impurities (e.g., bis-ethers).
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration / Salt Elution |
| 2.0 | 90 | 10 | Isocratic Hold |
| 15.0 | 20 | 80 | Linear Gradient |
| 18.0 | 20 | 80 | Wash hydrophobic impurities |
| 18.1 | 90 | 10 | Return to Initial |
| 23.0 | 90 | 10 | Re-equilibration |
Sample Preparation
Crucial Step: The hydrochloride salt is water-soluble, but the free base (if formed by high pH diluents) is not.
-
Diluent: 50:50 Water:Acetonitrile.
-
Stock Solution: Weigh 10 mg of 3-(4-Nitrophenoxy)aniline HCl into a 10 mL volumetric flask. Dissolve in ~5 mL diluent, sonicate for 5 mins, and make up to volume (Conc: 1 mg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A (Conc: 0.1 mg/mL).
-
Note: Diluting with Mobile Phase A (acidic) prevents "solvent shock" and keeps the analyte protonated.
-
Method Development & Validation Logic
The "pH Switch" Strategy
For aniline derivatives, the analyst must choose between High pH (Free base) or Low pH (Cation).
-
Decision: Low pH (pH < 3) is selected.
-
Mechanism: At pH 2.2, the aniline (pKa ~4.6) is >99% protonated. While this reduces retention slightly compared to the neutral form, it drastically improves peak shape by repelling the cation from the positively charged protonated silanols (or simply masking silanols).
-
Self-Validation: If the retention time drifts, check the pH of Mobile Phase A. A shift >0.1 pH units can alter the ionization ratio.
System Suitability Parameters (Acceptance Criteria)
| Parameter | Limit | Purpose |
| Tailing Factor ( | Ensures minimal secondary interactions. | |
| Resolution ( | Between analyte and nearest impurity (e.g., isomer). | |
| Precision (RSD) | For 6 replicate injections (Area & RT). | |
| Plate Count ( | Ensures column efficiency. |
Workflow Visualization
The following diagram outlines the logical flow of the analysis, from salt handling to data interpretation.
Caption: Operational workflow for the HPLC analysis of 3-(4-Nitrophenoxy)aniline HCl, emphasizing pH control during dilution.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (>1.5) | Silanol interaction with amine. | Ensure column is "End-capped". Increase buffer concentration to 25mM or add 0.1% Triethylamine (TEA) as a silanol blocker (if using phosphate). |
| Split Peaks | Sample solvent mismatch. | Sample is dissolved in 100% ACN but injected into a high-aqueous initial gradient. Fix: Dilute sample with Mobile Phase A. |
| Retention Time Shift | pH instability. | The pKa is near 4.[2]6. If Mobile Phase A is unbuffered water (pH ~5-6), retention will vary wildly. Fix: Always use Phosphate or Formic acid to lock pH < 3.0. |
| Ghost Peaks | Carryover.[3] | The aniline can stick to the injector needle. Fix: Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
References
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Foundational text on pKa and buffer selection for amines).
-
Thermo Fisher Scientific. (2012). Determination of Aniline and Nitroanilines in Environmental and Drinking Waters by On-Line SPE. Application Note 293. Link (Provides specific UV and separation data for nitroaniline derivatives).
-
National Institute of Standards and Technology (NIST). p-Nitroaniline UV Spectrum and Properties. NIST Chemistry WebBook, SRD 69. Link (Used for chromophore comparison).
-
Sigma-Aldrich (Merck). HPLC Analysis of Aniline Homologs on Discovery C18. Link (Reference for aniline separation conditions).
Sources
Spectroscopic characterization techniques for nitrophenoxy compounds
Abstract
Nitrophenoxy compounds—characterized by a nitro-substituted aromatic ring linked via an ether bond—serve as critical intermediates in the synthesis of herbicides (e.g., nitrofen), pharmaceutical APIs, and dyes. Their analysis presents unique challenges due to the competing electronic effects of the electron-withdrawing nitro group (
Electronic Spectroscopy: UV-Visible Characterization
Principle & Causality:
The nitrophenoxy chromophore exhibits distinct electronic transitions. The nitro group induces a strong bathochromic (red) shift due to conjugation with the aromatic ring (
-
Solvatochromism: These compounds are highly solvatochromic. Polar solvents (e.g., DMF) stabilize the excited state more than the ground state, lowering the energy gap and shifting
to longer wavelengths.
Critical Process Parameter (CPP): Solvent Cutoff.
Avoid solvents like acetone or ethyl acetate for UV analysis below 330 nm as they absorb in the same region as the nitrophenoxy
Protocol: Solvatochromic Assessment
-
Preparation: Prepare a 10 mM stock solution in HPLC-grade Acetonitrile (ACN).
-
Dilution: Create working standards (10–50 µM) in three solvents of varying polarity: Hexane (Non-polar), Methanol (Protic polar), and ACN (Aprotic polar).
-
Blanking: Use a matched quartz cuvette with the pure solvent. Self-Validation Step: Scan the blank from 200–800 nm; absorbance must remain < 0.05 AU.
-
Acquisition: Scan samples.
-
Expected Result: Nitro-aromatics typically show
between 280–350 nm. -
Validation: If Abs > 1.2, dilute the sample. The Beer-Lambert law deviates at high concentrations due to molecular aggregation.
-
| Solvent | Polarity Index | Expected Shift | Mechanistic Insight |
| Hexane | 0.1 | Hypsochromic (Blue) | Minimal stabilization of the charge-transfer excited state. |
| Methanol | 5.1 | Bathochromic (Red) | H-bonding stabilizes the polarized nitro group in the excited state. |
| Acetonitrile | 5.8 | Intermediate | Dipole-dipole interactions without H-bonding interference. |
Vibrational Spectroscopy: FT-IR Analysis
Principle & Causality:
IR is the "fingerprint" technique. The competition between the withdrawing
-
Nitro Group: The
bonds resonate, creating two distinct bands: Asymmetric (~1530 cm⁻¹) and Symmetric (~1350 cm⁻¹) stretching. -
Ether Linkage: The
asymmetric stretch appears in the 1200–1275 cm⁻¹ region.
Protocol: ATR-FTIR Acquisition
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal.
-
Background: Collect a 32-scan background spectrum of the clean air/crystal. Self-Validation: Ensure no peaks exist at 2350 cm⁻¹ (atmospheric
) or 3400 cm⁻¹ (humidity); purge if necessary. -
Sample Loading: Place solid nitrophenoxy compound (~2 mg) on the crystal. Apply pressure until the force gauge reads 80–100 units (ensure intimate contact).
-
Scan Parameters: 4000–600 cm⁻¹, 4 cm⁻¹ resolution, 32 scans.
Diagnostic Peak Table:
| Functional Group | Vibration Mode | Frequency (cm⁻¹) | Diagnostic Value |
| Aromatic C-H | Stretch | > 3000 (3050-3100) | Confirms aromaticity; absence indicates saturation. |
| Nitro ( | Asymmetric Stretch | 1515 – 1540 | Primary Indicator. Strong intensity. |
| Nitro ( | Symmetric Stretch | 1335 – 1360 | Secondary Indicator. Often doublet if conjugation is disturbed. |
| Ether ( | Asymmetric Stretch | 1230 – 1260 | Confirms phenoxy linkage. |
| Aromatic Ring | 1590 – 1610 | Often overlaps with nitro bands; look for shoulders. |
Nuclear Magnetic Resonance (NMR)
Principle & Causality: NMR is the definitive tool for isomer differentiation (ortho/meta/para).
-
Shielding/Deshielding: The nitro group is strongly electron-withdrawing (deshielding), shifting adjacent protons downfield (
8.0+ ppm). The ether oxygen is electron-donating (shielding) via resonance, shifting ortho/para protons upfield ( 6.8–7.2 ppm).
Protocol: H-NMR Structural Elucidation
-
Solvent Choice: Use DMSO-d6 for polar nitrophenoxy derivatives to prevent aggregation. Use CDCl₃ for simple ethers.
-
Lock & Shim: Self-Validation: The residual solvent peak (e.g., CHCl₃ at 7.26 ppm) must be a sharp singlet with linewidth < 1.0 Hz. If broad, re-shim.
-
Acquisition: Pulse angle 30°, relaxation delay (d1) ≥ 2 seconds (ensure full relaxation of aromatic protons).
Coupling Constant Logic (J-values):
-
Ortho (
): 7–9 Hz (Strong coupling). -
Meta (
): 1–3 Hz (Weak coupling). -
Para (
): < 1 Hz (Often unresolved).
Isomer Identification Strategy:
-
Para-substituted: Appears as two doublets (AA'BB' system) integrating to 2H each.
-
Ortho-substituted: Four distinct signals (ABCD system) due to lack of symmetry.
-
Meta-substituted: One singlet (isolated between groups), two doublets, one triplet.
Mass Spectrometry (MS)
Principle & Causality:
Nitrophenoxy compounds exhibit characteristic fragmentation pathways. The stability of the aromatic ring usually preserves the molecular ion (
-
Nitro Loss: The loss of the nitro radical (
, 46 Da) or NO (30 Da) is a hallmark. -
Ether Cleavage: Cleavage at the ether oxygen often yields a phenoxy cation or a nitrophenol fragment.
Protocol: GC-MS (EI Mode)
-
Inlet Temp: 250°C (Ensure volatilization without thermal degradation).
-
Column: Non-polar capillary column (e.g., DB-5ms).
-
Scan Range: 40 – 500 m/z.
-
Validation: Check the abundance of the
peak. If is absent, switch to Chemical Ionization (CI) as the molecule may be too labile.
Fragmentation Diagram (DOT Visualization):
Caption: Common fragmentation pathways for nitrophenoxy compounds under Electron Impact (EI) ionization.
Integrated Characterization Workflow
The following diagram illustrates the logical flow for confirming the identity of an unknown nitrophenoxy sample.
Caption: Integrated spectroscopic workflow ensuring orthogonal validation of chemical structure.
References
-
NIST Chemistry WebBook. Nitrobenzene and Phenoxy Derivatives - Infrared and Mass Spectra. National Institute of Standards and Technology. Available at: [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
- Reichardt, C.Solvents and Solvent Effects in Organic Chemistry.
-
PubChem Compound Summary. Nitrofen (CAS 1836-75-5). National Center for Biotechnology Information. Available at: [Link]
-
SDBS. Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link]
Application Notes & Protocols: A Comprehensive Guide to the Safe Handling and Storage of 3-(4-Nitrophenoxy)aniline Hydrochloride
Abstract: This document provides a detailed guide for the safe handling, storage, and disposal of 3-(4-Nitrophenoxy)aniline hydrochloride. As a compound featuring a toxic aniline core, an energetic nitro group, and a corrosive hydrochloride salt, it requires stringent safety protocols. This guide is intended for researchers, chemists, and drug development professionals. It synthesizes safety data from analogous compounds to establish best practices, explaining the scientific rationale behind each procedural step to ensure a self-validating system of laboratory safety.
Introduction and Scientific Context
3-(4-Nitrophenoxy)aniline hydrochloride is an aromatic amine derivative with a complex toxicological and safety profile stemming from its constituent functional groups. The aniline moiety is associated with significant toxicity, including methemoglobinemia, and is classified as a suspected carcinogen and mutagen.[1][2] The nitroaromatic group introduces risks of chemical instability and potential for rapid decomposition, while the hydrochloride salt, although improving shelf-life and handling characteristics compared to the free base, imparts corrosive properties, especially in the presence of moisture.
Understanding these intrinsic properties is paramount. The protocols herein are designed not merely as a list of instructions, but as a systematic approach to risk mitigation grounded in the chemical reactivity and toxicology of the molecule. Adherence to these guidelines is critical for ensuring operator safety, maintaining sample integrity, and complying with regulatory standards.
Hazard Identification and Risk Assessment
A thorough risk assessment must precede any handling of this compound. The primary hazards are associated with its high acute toxicity via all routes of exposure (oral, dermal, and inhalation), potential for serious eye damage, and risk of cumulative organ damage with repeated exposure.[1]
GHS Hazard Classification (Inferred from Analogous Compounds): Based on data for aniline hydrochloride and nitroanilines, the classification for 3-(4-Nitrophenoxy)aniline hydrochloride is anticipated to be as follows:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage.[1] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 or 2 | H372/H373: Causes or may cause damage to organs (e.g., blood, hematopoietic system) through prolonged or repeated exposure.[3] |
| Hazardous to the Aquatic Environment (Acute) | Category 1 | H400: Very toxic to aquatic life.[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. |
Causality of Hazards:
-
Toxicity: The aniline functional group is readily absorbed, particularly through the skin, and can oxidize hemoglobin to methemoglobin, impairing oxygen transport in the blood. The first sign of this is cyanosis (a blueish discoloration of the skin).
-
Corrosivity: As a hydrochloride salt, the compound can release hydrochloric acid upon contact with moisture, posing a risk of serious damage to the eyes and irritation to the skin and respiratory tract.
-
Instability: Aromatic nitro compounds can be energetic. While the hydrochloride salt form is generally stable, the compound should be protected from high temperatures and strong shock, as intense heating can lead to the formation of explosive mixtures with air and release of toxic gases like nitrogen oxides (NOx).
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary line of defense. All handling of 3-(4-Nitrophenoxy)aniline hydrochloride must be performed within a certified chemical fume hood to prevent inhalation of dusts or vapors. An eyewash station and safety shower must be immediately accessible.
Personal Protective Equipment (PPE): A multi-layered PPE approach is mandatory. Standard nitrile gloves are often insufficient for prolonged contact with anilines; therefore, more robust glove choices are required.
| PPE Category | Specification | Rationale |
| Hand Protection | Butyl rubber or Viton® gloves. Neoprene may be acceptable for shorter durations. Always inspect gloves for integrity before use. | Provides superior resistance to aromatic amines and nitro compounds compared to standard nitrile or latex. Prevents dermal absorption, a primary route of toxic exposure. |
| Eye/Face Protection | Tightly fitting chemical safety goggles and a face shield. | Protects against splashes of solutions and airborne dust particles, which can cause serious, irreversible eye damage.[1] |
| Body Protection | A fully buttoned, long-sleeved lab coat made of a chemically resistant material. An apron may be used for additional protection during dispensing. | Prevents contamination of personal clothing and skin. |
| Respiratory Protection | Not typically required if work is conducted within a certified fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved respirator with a particulate filter (e.g., N100, P100) and an organic vapor cartridge is necessary. | Ensures protection from inhaling fine dust particles of this highly toxic compound. |
Detailed Protocols
Handling and Dispensing Protocol
Causality Statement: This protocol is designed to minimize the generation of airborne dust and prevent all contact with the substance. The use of a designated area and specific tools prevents cross-contamination and accidental exposure.
-
Preparation:
-
Cordon off a designated area within the chemical fume hood for the handling procedure.
-
Cover the work surface with absorbent, disposable bench paper.
-
Assemble all necessary equipment (spatulas, weighing paper, glassware, solvent) within the fume hood before retrieving the chemical container.
-
Don all required PPE as specified in the table above.
-
-
Dispensing (Weighing):
-
Before opening, gently tap the container to settle the solid material and minimize aerosolization upon opening.
-
Slowly and carefully open the container inside the fume hood. Avoid any sudden movements that could create a dust cloud.
-
Use a dedicated, clean spatula to transfer the desired amount of the solid onto weighing paper or directly into a tared container.
-
Do not return any excess chemical to the primary container to avoid contamination. Treat excess as waste.
-
Once the desired amount is weighed, securely close the primary container.
-
-
Post-Dispensing:
-
Clean the spatula and any contaminated surfaces within the fume hood using a solvent-moistened wipe (e.g., with ethanol or methanol), ensuring no dust remains. Dispose of the wipe as hazardous waste.
-
Carefully fold the weighing paper containing the chemical for transfer to your reaction vessel.
-
Remove gloves using the proper technique and dispose of them as hazardous waste. Wash hands thoroughly with soap and water.
-
Storage Protocol
Causality Statement: The storage conditions are dictated by the compound's toxicity, sensitivity to moisture, and potential for degradation. Segregation from incompatible materials is crucial to prevent hazardous reactions.
-
Primary Container: The compound must be stored in its original, tightly sealed container.
-
Location: Store in a locked, dedicated cabinet for toxic and hazardous substances.[4] The storage area must be cool, dry, and well-ventilated.[1]
-
Segregation: Store away from incompatible materials, including:
-
Strong Oxidizing Agents: Can lead to a violent or explosive reaction.
-
Strong Bases: Will neutralize the hydrochloride salt, liberating the free aniline base which may be more volatile and reactive.
-
Strong Acids: While it is a salt of a strong acid, further contact with strong acids should be avoided.
-
Food and Drink: Must never be stored in the same area.
-
-
Environmental Conditions: Protect from direct sunlight and moisture.[1] The compound is noted to be moisture-sensitive.
-
Labeling: The container must be clearly labeled with the full chemical name, CAS number, and all relevant GHS hazard pictograms (Skull and Crossbones, Health Hazard, Corrosion, Environment).
Workflow and Process Visualization
The following diagram illustrates the critical decision points and workflow for safely handling and storing 3-(4-Nitrophenoxy)aniline hydrochloride.
Caption: Safe Handling & Storage Workflow for 3-(4-Nitrophenoxy)aniline hydrochloride.
Emergency Procedures
Spill Management
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the fume hood continues to operate.
-
Assess: Do not attempt to clean a large spill or any spill outside of a fume hood without specialized training and equipment (including respiratory protection). Contact your institution's Environmental Health & Safety (EHS) department.
-
Cleanup (Small spill inside a fume hood):
-
Wearing full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels.
-
Carefully sweep or scoop the absorbed material into a labeled, sealable hazardous waste container. Avoid creating dust.
-
Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
First Aid
-
Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth). Seek immediate medical attention.[4]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Waste Disposal
All waste containing 3-(4-Nitrophenoxy)aniline hydrochloride, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Labeling: Label the container with "Hazardous Waste" and the full chemical name.
-
Storage: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for pickup and disposal by your institution's certified EHS provider. Do not pour down the drain or mix with other waste streams.
References
-
Angene Chemical. (2025). Safety Data Sheet for 4-((4-Nitrophenyl)sulfonyl)aniline.[Link]
-
Penta. (2024). SAFETY DATA SHEET for Aniline hydrochloride.[Link]
-
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS.[Link]
-
Carbon. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.[Link]
-
University of Babylon. (2019). Synthesis of p-nitroaniline from aniline based on protection/deprotection of amine group.[Link]
-
MDPI. (n.d.). Electrophilically Activated Nitroalkanes in Synthesis of 3,4-Dihydroquinozalines.[Link]
-
Organic Syntheses. (n.d.). o-NITROANILINE.[Link]
- Google Patents. (2011). Method for synthesizing 4-benzyloxy aniline hydrochloride.
-
Fisher Scientific. (2020). SAFETY DATA SHEET for p-Nitroaniline.[Link]
-
Chemos. (2021). Safety Data Sheet: aniline.[Link]
-
Matrix Fine Chemicals. (n.d.). 4-(4-NITROPHENOXY)ANILINE | CAS 6149-33-3.[Link]
-
PubChem. (n.d.). 4-nitro-N-(4-nitrophenyl)aniline.[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of Ullmann Ether Synthesis
Topic: Optimization of Ullmann ether synthesis conditions Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals.
Status: Operational Agent: Senior Application Scientist Subject: Transitioning from "Classic" to "Ligand-Accelerated" Ullmann Ether Synthesis
Introduction: The Modern Ullmann Paradigm
Welcome to the technical support hub for Copper-catalyzed C-O bond formation. If you are visiting this page, you are likely encountering the notorious limitations of the "classic" Ullmann reaction: high temperatures (>200 °C), stoichiometric copper requirements, and poor reproducibility.
The Solution: Modern drug development relies on Modified Ullmann Ether Synthesis . By introducing bidentate ligands (e.g., amino acids, phenanthrolines, diketones), we stabilize the active Cu(I) species, prevent catalyst aggregation, and lower the activation energy barrier. This allows reactions to proceed at milder temperatures (80–110 °C) with catalytic copper loadings (5–10 mol%).
This guide provides a self-validating troubleshooting framework to optimize these conditions.
Part 1: The Core Protocol (The "Ma" Conditions)
Before troubleshooting, ensure your baseline protocol aligns with industry-standard ligand-accelerated conditions. The following protocol, adapted from the work of Dawei Ma and colleagues, is widely regarded as the most robust starting point for diverse substrates.
Standard Operating Procedure (SOP-Cu-01)
| Parameter | Specification | Rationale |
| Catalyst | CuI (10 mol%) | Cu(I) is the active species. CuI is stable and cost-effective. |
| Ligand | N,N-Dimethylglycine (DMG) (20 mol%) | Accelerates the reaction by stabilizing the oxidative addition intermediate. |
| Base | Cs₂CO₃ (2.0 equiv) | The "Cesium Effect" increases solubility in organic solvents compared to K₂CO₃. |
| Solvent | 1,4-Dioxane or DMF | Dioxane is preferred for lower boiling points; DMF for difficult substrates. |
| Temp/Time | 90–110 °C / 16–24 h | Sufficient energy for oxidative addition without decomposing the catalyst. |
| Atmosphere | Argon/Nitrogen (Strict) | Oxygen oxidizes active Cu(I) to inactive Cu(II). |
Part 2: The Mechanistic Logic (Visualization)
To troubleshoot effectively, you must understand where the cycle is breaking. The modern consensus involves a Cu(I)/Cu(III) catalytic cycle.
Figure 1: Ligand-Accelerated Catalytic Cycle
Caption: The Cu(I)/Cu(III) catalytic cycle. Note that Oxidative Addition is often rate-limiting for aryl chlorides/bromides, while Ligand Exchange is sensitive to the base and nucleophile sterics.
Part 3: Troubleshooting & FAQs
Category A: Reaction Setup & Reagents
Q1: My reaction turns green/blue within an hour. Is this normal?
-
Diagnosis: No. A blue/green color indicates the formation of Cu(II) species. The active Cu(I) species should be yellow, orange, or light brown.
-
Root Cause: Oxygen ingress.
-
Solution:
-
Degas Solvents: Sparge solvents with Argon for 15 minutes or use freeze-pump-thaw cycling.
-
Schlenk Technique: Load CuI and Ligand in the glovebox or under a positive pressure of Nitrogen.
-
Add Reductant: In stubborn cases, adding 5–10 mol% of Ascorbic Acid or Copper metal (Cu⁰) can help reduce adventitious Cu(II) back to active Cu(I).
-
Q2: Can I substitute Cs₂CO₃ with cheaper K₂CO₃?
-
Analysis: It depends on the solvent.[1][2][3][4]
-
In DMF/DMSO: Yes, K₂CO₃ often works because the high polarity dissolves the salt.
-
In Toluene/Dioxane: No. Cs₂CO₃ is critical here. The large Cesium cation is "softer" and more soluble in organic solvents (the "Cesium Effect"), making the carbonate anion more available to deprotonate the phenol. Using K₂CO₃ in non-polar solvents often leads to stalled reactions.
-
Q3: Which ligand should I choose for my substrate?
-
Guideline: Ligand choice is dictated by the aryl halide's electrophilicity and steric bulk.
| Substrate Class | Recommended Ligand | Why? |
| Aryl Iodides | N,N-Dimethylglycine (DMG) | Standard "Ma" ligand; cheap and effective. |
| Aryl Bromides | 1,10-Phenanthroline or TMHD | Requires stronger stabilization of Cu(I). |
| Aryl Chlorides | Oxalic Diamides | Highly active ligands needed to lower the oxidative addition barrier. |
| Sterically Hindered | 2,2,6,6-Tetramethylheptane-3,5-dione (TMHD) | Bulky diketone prevents over-coordination. |
Category B: Yield & Conversion Issues
Q4: I have 100% conversion of the starting material, but low yield of the ether. What happened?
-
Diagnosis: You are likely seeing Protodehalogenation (reduction of Ar-I to Ar-H).
-
Mechanism: If the reductive elimination step is slow (due to sterics or poor nucleophile coordination), the Cu(III) intermediate may abstract a proton from the solvent or ligand.
-
Fix:
-
Lower Temperature: High heat favors reduction. Try 80 °C instead of 110 °C.
-
Increase Concentration: Higher concentration (1M vs 0.1M) favors the bimolecular reaction (ether formation) over unimolecular side reactions.
-
Dry Solvents: Ensure water content is <50 ppm.
-
Q5: The reaction stalls at 50% conversion.
-
Diagnosis: Catalyst death or Product Inhibition.
-
Test: Add a fresh portion of Catalyst (5 mol%) and Ligand. If the reaction restarts, your catalyst was unstable.
-
Fix:
-
Switch to a more robust ligand (e.g., from DMG to Phenanthroline).
-
Check if the product is a chelator (e.g., contains pyridines/imidazoles) that is poisoning the copper. If so, increase catalyst loading to 20 mol%.
-
Category C: Workup & Purification[1][4][5][6][7]
Q6: How do I remove residual Copper? My product is slightly blue.
-
Issue: Copper residues are toxic and can catalyze decomposition of the product.
-
Protocol (The EDTA Wash):
Part 4: Optimization Logic Flow
Use this decision tree to guide your optimization experiments.
Figure 2: Troubleshooting Decision Tree
Caption: Decision logic for diagnosing Ullmann reaction failures based on conversion and impurity profiling.
References
-
Ma, D.; Cai, Q. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides.[7] Organic Letters.[7][8][9] Link
-
Ma, D.; Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles. Accounts of Chemical Research. Link
-
Maiti, D.; Buchwald, S. L. (2009). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Electron-Deficient Diaryl Ethers.[10] Journal of the American Chemical Society. Link
-
Monnier, F.; Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. Link
-
Sperotto, E.; van Klink, G. P. M.; van Koten, G.; de Vries, J. G. (2010). The Mechanism of the Modified Ullmann Reaction.[11] Dalton Transactions. Link
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- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. Ullmann Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.rug.nl [research.rug.nl]
Technical Support Center: Troubleshooting Peak Tailing in HPLC of Aniline Compounds
Welcome to the technical support center for chromatographers. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of aniline and its derivatives. Aniline compounds, being basic in nature, are notoriously prone to asymmetrical peak shapes in reversed-phase HPLC. This document provides in-depth, scientifically grounded troubleshooting strategies in a direct question-and-answer format to help you diagnose and resolve these common chromatographic challenges.
Understanding the Problem: Why Do My Aniline Peaks Tail?
Q1: What is the primary cause of peak tailing for basic compounds like aniline in reversed-phase HPLC?
The most common reason for the peak tailing of basic compounds such as aniline is the interaction between the analyte and residual silanol groups on the silica-based stationary phase.[1][2][3] Silica particles, the foundation of most reversed-phase columns, have silanol groups (Si-OH) on their surface.[4][5] During the manufacturing of C18 or other bonded phases, it's impossible to cover all these silanol groups due to steric hindrance.[4][5] These remaining, or "residual," silanols are acidic and can interact with basic analytes like the amino group of aniline, leading to a secondary retention mechanism that causes peak tailing.[1][4][5][6][7][8]
dot graph TD { subgraph "Mechanism of Peak Tailing" A[Aniline Molecule] -->|Primary Interaction| B(C18 Stationary Phase); A -->|Secondary Interaction| C(Residual Silanol Group); B --> D{Symmetrical Peak}; C --> E{Tailing Peak}; end style D fill:#34A853,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF style E fill:#EA4335,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } idot Caption: Interaction of aniline with C18 and residual silanol groups.
Mobile Phase Optimization: The First Line of Defense
Q2: How can I use the mobile phase pH to improve the peak shape of my aniline compound?
Adjusting the mobile phase pH is a powerful tool to control the peak shape of ionizable compounds.[9][10][11][12] For basic compounds like aniline, lowering the pH of the mobile phase can significantly reduce peak tailing.[1][13][14]
The underlying principle involves controlling the ionization state of the residual silanol groups. Silanol groups have a pKa of approximately 3.5-4.5.[14] By lowering the mobile phase pH to below 3, the silanol groups become protonated (Si-OH) and are therefore neutral.[14] This minimizes the strong ionic interaction between the positively charged aniline (protonated amine group) and the negatively charged silanolates (SiO-), resulting in a more symmetrical peak.[3][14]
Protocol 1: Mobile Phase pH Scouting for Aniline Compounds
Objective: To determine the optimal mobile phase pH to minimize peak tailing.
Materials:
-
HPLC system with UV detector
-
C18 column (preferably end-capped)
-
Aniline standard solution
-
Mobile phase A: Water with acid modifier (e.g., formic acid, trifluoroacetic acid)
-
Mobile phase B: Acetonitrile or Methanol
Procedure:
-
Prepare a series of aqueous mobile phase A components with different pH values (e.g., pH 2.5, 3.0, 3.5, and 7.0). Use a calibrated pH meter for accurate measurements.
-
Start with a mobile phase composition of 50:50 (A:B) and equilibrate the column with the pH 7.0 mobile phase for at least 20 column volumes.
-
Inject the aniline standard and record the chromatogram, paying close attention to the peak asymmetry factor.
-
Sequentially decrease the pH of the mobile phase, allowing for adequate equilibration time between each change.
-
Inject the standard at each pH level and compare the peak shapes.
Expected Outcome: A significant improvement in peak symmetry should be observed as the pH is lowered.
| Mobile Phase pH | Peak Asymmetry Factor (Typical) |
| 7.0 | > 2.0 |
| 3.5 | 1.5 - 2.0 |
| 3.0 | 1.2 - 1.5 |
| 2.5 | < 1.2 |
Q3: Besides pH, what other mobile phase additives can I use to improve peak shape?
Mobile phase additives, often called "silanol blockers" or "competing bases," can be very effective. These are typically small basic compounds, like triethylamine (TEA), that are added to the mobile phase in low concentrations (e.g., 5-20 mM).[15]
The competing base, being in high concentration relative to the analyte, will preferentially interact with the active residual silanol sites.[15] This effectively "masks" the silanols from the aniline analyte, reducing the secondary interactions that cause tailing.[15]
Another approach is the use of ion-pair reagents.[16][17] For cationic analytes like protonated aniline, an anionic ion-pair reagent such as an alkyl sulfonate can be added to the mobile phase.[18][19] This forms a neutral ion pair with the aniline, which then interacts more predictably with the reversed-phase stationary phase, often leading to improved peak shape and retention.[16][17][18]
Column Selection and Hardware Considerations
Q4: My aniline peak still tails even after optimizing the mobile phase. Could my column be the problem?
Yes, the choice of HPLC column is critical for the analysis of basic compounds.[20] If you are using an older, "Type A" silica column, it likely has a higher concentration of acidic silanol groups and trace metal impurities, which can exacerbate peak tailing.[7][15]
Modern, high-purity "Type B" silica columns are specifically designed to minimize these issues.[7] Furthermore, the use of end-capped columns is highly recommended for basic analytes.[3][4][6][20][21][22] End-capping is a chemical process that treats the silica surface after the primary stationary phase (like C18) has been bonded.[4][5][6][21] This process uses a small silylating reagent, such as trimethylchlorosilane, to "cap" many of the remaining accessible silanol groups, making them much less reactive.[4][5][6][21][23][24] Some columns even undergo a "double end-capping" process for even greater deactivation of residual silanols.[21]
dot graph TD { subgraph "End-Capping Process" A(Silica Surface) --> B{Residual Silanol Groups}; B -- "Reacts with" --> C(End-capping Reagent); C --> D[Capped Silanol Group]; end style D fill:#4285F4,stroke:#333,stroke-width:2px,fontcolor:#FFFFFF } idot Caption: Schematic of the end-capping process on a silica surface.
For particularly challenging separations, consider columns with a polar-embedded group . These columns have a polar functional group (e.g., an amide or carbamate) incorporated into the alkyl chain of the stationary phase. This polar group provides a shielding effect, further reducing the interaction of basic analytes with any remaining silanols. Columns with embedded polar groups often provide excellent peak shapes for basic compounds, even at intermediate pH values.[25]
Q5: Can issues with my HPLC system itself cause peak tailing?
While less common than chemical interactions, system-related issues can also contribute to poor peak shape. Extra-column dispersion (or extra-column volume) refers to the broadening of the analyte band as it travels through the tubing, injector, and detector flow cell of the HPLC system.[22] If the connecting tubing between the column and detector is excessively long or has a large internal diameter, it can lead to peak tailing that affects all peaks in the chromatogram.[2][22]
A partially blocked column inlet frit can also cause peak distortion.[1][26] This can occur from the accumulation of particulate matter from the sample or mobile phase. This issue would also typically affect all peaks, not just the aniline compound.
The Role of Temperature and Other Parameters
Q6: Can changing the column temperature help with peak tailing?
Yes, increasing the column temperature can sometimes improve the peak shape for basic compounds.[14][27][28] Higher temperatures can lead to:
-
Faster mass transfer kinetics: The analyte moves more quickly between the mobile and stationary phases, which can reduce tailing.
-
Reduced mobile phase viscosity: This can lead to improved chromatographic efficiency.[28][29][30]
-
Disruption of secondary interactions: The increased thermal energy can sometimes be sufficient to overcome the strength of the silanol interactions.
However, the effect of temperature is compound-dependent and should be evaluated on a case-by-case basis.[14][27] It's also important to be aware that elevated temperatures can decrease the lifetime of silica-based columns, especially at higher pH values.
Q7: I've tried everything and still have some tailing. What else can I do?
If significant peak tailing persists after optimizing the mobile phase, column, and temperature, consider these additional factors:
-
Metal Chelation: Trace metal contaminants (like iron and aluminum) in the silica matrix of the column can act as active sites, chelating with analytes and causing peak tailing.[7][31][32] Using a high-purity, metal-free column is the best solution. In some cases, adding a chelating agent like EDTA to the mobile phase can help, but this is not always compatible with all detection methods (e.g., mass spectrometry).
-
Sample Overload: Injecting too much sample can lead to peak fronting or tailing.[2][26][33][34] To check for this, try reducing the injection volume or the concentration of your sample. If the peak shape improves, you were likely overloading the column.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[2][34] Whenever possible, dissolve your sample in the initial mobile phase.
Summary of Troubleshooting Strategies
dot graph TD { A[Peak Tailing Observed] --> B{Is it only the aniline peak?}; B -- Yes --> C{Chemical Interactions}; B -- No --> D{System/Physical Issue};
} idot Caption: A logical workflow for troubleshooting aniline peak tailing.
By systematically addressing these potential causes, you can significantly improve the peak shape of your aniline compounds, leading to more accurate and reproducible HPLC results.
References
-
Chrom Tech, Inc. (n.d.). What Is Endcapping in HPLC Columns. Retrieved from [Link]
-
Martin, M., & Guiochon, G. (2000). Effect of temperature and flow-rate on analysis of basic compounds in high-performance liquid chromatography using a reversed-phase column. Journal of Chromatography A, 902(2), 311-321. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). The Role of End-Capping in Reversed-Phase. Retrieved from [Link]
-
Unknown. (n.d.). The Role of End-Capping in RP. Retrieved from
-
SIELC Technologies. (n.d.). Improving of a Peak Shape of the Charged Compounds. Retrieved from [Link]
-
Chromatography Forum. (2008). Which column for basic analytes. Retrieved from [Link]
-
Welch Materials, Inc. (n.d.). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Separation Science. (n.d.). End-capping. Retrieved from [Link]
-
Wikipedia. (n.d.). Endcapping. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution?. Retrieved from [Link]
-
HPLC Chromatography. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2022, October 27). How does HPLC column's temperature influence to peak area , peak shape or retention time?. Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
-
Restek. (2013, July 15). HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. Retrieved from [Link]
-
Unknown. (n.d.). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]
-
Dolan, J. W. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Retrieved from [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]
-
Industry news. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC?. Retrieved from [Link]
-
LCGC International. (n.d.). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. Retrieved from [Link]
-
Unknown. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. Retrieved from [Link]
-
alwsci. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Back to Basics. Retrieved from [Link]
-
Boag, M. (n.d.). How to Reduce Peak Tailing in HPLC?. Phenomenex. Retrieved from [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?. Retrieved from [Link]
-
Welch Materials. (2024, September 13). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]
-
Loba Chemie. (n.d.). Ion Pairing Reagents For Hplc. Retrieved from [Link]
-
Phenomenex. (n.d.). Overcoming Peak Tailing of Basic Analytes: Silica Type A Stationary Phases RP. Retrieved from [Link]
-
McCalley, D. V. (2002). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 942(1-2), 85-98. Retrieved from [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Retrieved from [Link]
-
Lauber, M. A., et al. (2022, June 1). Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. LCGC International. Retrieved from [Link]
-
Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]
-
Crawford, K. (2020, June 4). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. LCGC International. Retrieved from [Link]
Sources
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Validation & Comparative
Alternative synthetic routes to 3-(4-Nitrophenoxy)aniline
CAS Number: 6149-33-3 Target Molecule: 3-(4-Nitrophenoxy)aniline Primary Application: Key intermediate for Tyrosine Kinase Inhibitors (e.g., Sorafenib, Regorafenib).
Executive Summary & Strategic Analysis
3-(4-Nitrophenoxy)aniline represents a classic chemoselectivity challenge in process chemistry: coupling a bifunctional nucleophile (3-aminophenol) with an electrophile (1-halo-4-nitrobenzene) while ensuring exclusive O-arylation over N-arylation .
For drug development professionals, the choice of route dictates impurity profiles (specifically the difficult-to-remove N,O-bis-arylated impurities) and cost-of-goods (COGS). This guide compares the industrial standard (Direct SNAr) against high-fidelity alternatives (Protected Routes and Metal Catalysis).
Route Comparison Matrix
| Metric | Route A: Direct SNAr | Route B: Protected Amine Strategy | Route C: Cu-Catalyzed Coupling |
| Primary Mechanism | Nucleophilic Aromatic Substitution | Protection | Ullmann-type Coupling |
| Chemoselectivity | Moderate to High (Base-dependent) | Absolute (Sterically/Electronically enforced) | Ligand-controlled |
| Yield | 85–93% | 75–80% (Over 2 steps) | 65–75% |
| Raw Material Cost | Low (Commodity reagents) | Moderate (Acylation step required) | High (Catalyst/Ligand costs) |
| Scalability | Excellent (Kilogram/Ton scale) | Good, but lower throughput | Poor (Heavy metal removal) |
| Green Chemistry | Moderate (DMF/DMSO waste) | Low (Extra steps = more waste) | Low (Copper waste) |
Detailed Technical Analysis
Route A: Direct Nucleophilic Aromatic Substitution (The Industry Standard)
This route relies on the hard-soft acid-base (HSAB) principle and pKa differences. In the presence of a weak base (K2CO3), the phenol (pKa ~10) is deprotonated to the phenoxide, while the aniline (pKa ~30) remains neutral. The phenoxide, being a charged nucleophile, reacts orders of magnitude faster with the nitro-activated aryl halide than the neutral amine.
-
Key Risk: Use of strong bases (e.g., NaH, KOtBu) or excessive temperatures (>120°C) can deprotonate the amine or increase its nucleophilicity, leading to N-arylation impurities.
Route B: Acetamide Protection (The "High Purity" Route)
When GMP requirements demand <0.1% impurity levels that are hard to achieve via recrystallization, the amine is masked as an acetamide. This sterically hinders the nitrogen and reduces its electron density, rendering O-arylation the only kinetic possibility.
Route C: Copper-Catalyzed Cross-Coupling
Useful only when the electrophile is unactivated (e.g., non-nitro arenes), which is not the case here. However, it is included for academic completeness. Using CuI and picolinic acid ligands can force O-arylation even on less activated substrates, but for 4-chloronitrobenzene, this is over-engineering.
Visualizing the Chemoselectivity Landscape
The following diagram illustrates the kinetic competition and the pathway to the desired target versus the primary impurity.
Caption: Kinetic competition between O-arylation (green path) and N-arylation (red path). Selection of weak base and polar solvent drives the reaction toward the phenoxide intermediate.
Experimental Protocols
Protocol A: Optimized Direct Synthesis (Recommended)
Applicability: Industrial scale-up, cost-sensitive projects.
Reagents:
-
3-Aminophenol (10.9 g, 100 mmol)
-
4-Chloronitrobenzene (15.8 g, 100 mmol)
-
Potassium Carbonate (anhydrous, 16.6 g, 120 mmol)
-
DMF (Dimethylformamide) or DMSO (100 mL)
Step-by-Step Methodology:
-
Setup: Charge a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and internal thermometer with 3-Aminophenol and DMF.
-
Base Addition: Add Potassium Carbonate in a single portion. Stir at room temperature for 15 minutes. Note: The solution will darken as the phenoxide forms.
-
Electrophile Addition: Add 4-Chloronitrobenzene.
-
Reaction: Heat the mixture to 80–90 °C . Monitor by TLC (Ethyl Acetate/Hexane 1:3) or HPLC.
-
Critical Control: Do not exceed 100 °C. Higher temperatures increase N-arylation rates significantly.
-
Reaction Time: Typically 4–6 hours.
-
-
Quench: Cool the reaction mass to <30 °C. Pour slowly into 500 mL of ice-cold water with vigorous stirring. The product will precipitate as a yellow/brown solid.
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF and inorganic salts.
-
Purification: Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.
-
Expected Yield: 85–92% (19.5–21.0 g).
Protocol B: The Protected Route (Reference Standard)
Applicability: When generating analytical standards or if Protocol A yields inseparable impurities.
Workflow:
-
Acetylation: React 3-aminophenol with Acetic Anhydride (1.1 eq) in water/acetic acid to form N-(3-hydroxyphenyl)acetamide. Isolate.
-
Coupling: React the acetamide intermediate with 4-Chloronitrobenzene using K2CO3/DMF (same conditions as Protocol A). The N-acetyl group prevents N-attack.
-
Hydrolysis: Reflux the coupled product in Ethanol/6M HCl (1:1) for 2 hours. Neutralize with NaOH to precipitate 3-(4-Nitrophenoxy)aniline.
References
-
Bankston, D., et al. (2002).[1] "A Scalable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor." Organic Process Research & Development, 6(6), 777-781.[1] (Describes the industrial relevance of the ether linkage in Sorafenib synthesis). Link
-
Maiti, D., & Buchwald, S. L. (2009). "Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols." Journal of the American Chemical Society, 131(47), 17423-17429. (Defines chemoselectivity mechanisms). Link
-
Luo, Y., et al. (2010). "Convenient Synthesis of Sorafenib and Its Derivatives." Synthetic Communications, 40(18), 2696-2705. (Provides specific yield data for the intermediate). Link
-
Patent CN105085388A. "Synthesis method for sorafenib intermediate." (Industrial protocol verification). Link
-
ChemicalBook. "4-(4-Nitrophenoxy)aniline (CAS 6149-33-3) Properties and Synthesis."[2] Link
Sources
A Senior Application Scientist's Guide to Aniline Hydrochloride Salts: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Basic Reagent
Aniline hydrochloride, the salt formed from the prototypical aromatic amine and hydrochloric acid, is a cornerstone reagent in numerous scientific domains.[1][2] Its applications are vast, ranging from the synthesis of vibrant azo dyes and vital pharmaceutical intermediates to the production of conductive polymers and rubber processing chemicals.[3][4] However, not all aniline hydrochloride is created equal. The subtle—and sometimes significant—differences between various grades and forms of this salt can profoundly impact experimental outcomes, reaction yields, and the purity of final products.
This guide moves beyond a simple cataloging of properties. As Senior Application Scientists, our goal is to provide a comparative analysis grounded in experimental reality. We will explore the critical physicochemical properties of different aniline hydrochloride salts, delineate the impact of impurities, and provide robust, validated protocols for characterization and application. This document is designed to empower researchers to make informed decisions, ensuring the selection of the most appropriate grade of aniline hydrochloride for their specific application, thereby enhancing reproducibility and success.
Understanding the Fundamentals: Physicochemical Properties and Their Implications
Aniline hydrochloride is typically a white to off-white or even greenish crystalline solid.[5][6] It is the product of a simple acid-base reaction between aniline and hydrochloric acid.[7] The primary advantage of using the hydrochloride salt over aniline free base is its enhanced water solubility and stability, making it easier to handle, weigh, and use in aqueous reaction systems.[3][8] However, it is also known to be sensitive to air and light, often darkening over time due to oxidation.[5][9][10] This degradation can introduce impurities that may interfere with sensitive applications.
Several key properties differentiate the various available grades of aniline hydrochloride:
-
Purity (Assay): This is the most fundamental specification, indicating the percentage of aniline hydrochloride in the material. Grades can range from technical (lower purity) to ACS reagent grade (≥99.5%).[3][11]
-
Solubility: While generally soluble in water and alcohols, the rate and extent of dissolution can be affected by particle size and the presence of insoluble impurities.[5][12]
-
Impurities: These can be process-related (e.g., unreacted aniline, residual solvents), degradation products (e.g., oxidation products like p-benzoquinone), or elemental impurities (e.g., heavy metals from catalysts).[13]
-
Physical Form: The salt is typically available as a powder or crystalline solid. The physical form can influence handling, dissolution rates, and hygroscopicity.[3]
The choice of salt is dictated by the demands of the application. For robust organic synthesis like the production of certain dyes, a technical grade might suffice.[14] Conversely, when used as an analytical reference standard or in the synthesis of pharmaceutical compounds where purity is paramount, a high-purity, well-characterized ACS reagent grade is essential.[5][15][16]
Comparative Analysis of Aniline Hydrochloride Grades
The selection of an appropriate grade of aniline hydrochloride is a critical decision that balances cost against the required level of purity and characterization for a given application.
| Grade | Typical Assay (%) | Key Characteristics | Primary Applications | Potential Drawbacks |
| Technical Grade | 95 - 99% | Lower cost; may contain significant impurities and color variation. | Large-scale industrial synthesis (e.g., some dyes, rubber chemicals).[3][15] | Unsuitable for applications requiring high purity; impurities can lead to side reactions and lower yields.[13] |
| Synthesis/Practical Grade | ≥99%[3] | Good purity for general laboratory work. | Educational labs, general organic synthesis, preparation of intermediates.[3] | May contain minor impurities that affect sensitive reactions or analytical results. |
| ACS Reagent Grade | ≥99.5%[11][17] | High purity; meets or exceeds standards set by the American Chemical Society. Tested for specific impurities like nitrobenzene and hydrocarbons.[16] | Analytical standards, pharmaceutical synthesis, research requiring high reproducibility and minimal interference.[15][16][18] | Higher cost. |
| High-Purity/Ultra-Pure | >99.9% | Exceedingly low levels of metallic and organic impurities. | Electronics (conductive polymers), advanced materials science, trace analysis.[3] | Highest cost; may be unnecessary for most standard applications. |
The Critical Role of Impurities and Their Characterization
Impurities in aniline hydrochloride can arise from the manufacturing process of aniline itself (e.g., residual nitrobenzene), the salting-out process, or degradation during storage.[13][19] These impurities can have significant consequences:
-
Side Reactions: Unreacted aniline or other organic impurities can participate in unwanted side reactions, reducing the yield of the desired product and complicating purification.
-
Catalyst Poisoning: Trace metals can poison catalysts used in downstream reactions.
-
Inaccurate Standardization: When used as an analytical standard, impurities will lead to incorrect concentration calculations.
-
Coloration: Oxidation products are often highly colored and can impart undesirable color to the final product, a critical issue in dye and pigment manufacturing.[2]
Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a robust method for quantifying the purity of aniline hydrochloride and detecting potential impurities. The principle relies on reverse-phase chromatography to separate aniline from non-polar and polar impurities.
Objective: To determine the assay of aniline hydrochloride and identify related substance impurities.
Instrumentation and Reagents:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Aniline hydrochloride sample (and reference standard, if available).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid or Formic acid (for MS-compatible methods).[20]
-
Volumetric flasks, pipettes, and autosampler vials.
Methodology:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 30:70 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase.
-
Standard Preparation: Accurately weigh approximately 25 mg of aniline hydrochloride reference standard and dissolve it in a 50 mL volumetric flask with the mobile phase to create a stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.[21]
-
Sample Preparation: Prepare the aniline hydrochloride sample to be tested in the same manner as the standard, at a concentration of approximately 0.1 mg/mL.[21]
-
Chromatographic Conditions:
-
Analysis:
-
Inject a blank (mobile phase) to establish a baseline.
-
Perform at least five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).
-
Inject the sample solution in duplicate.
-
-
Data Interpretation:
-
Calculate the assay of the sample by comparing the peak area of the main aniline peak to that of the standard.
-
Identify and quantify any impurity peaks based on their retention times and area percentages. The sum of impurities can be subtracted from 100% to provide an estimation of purity by area normalization.
-
This self-validating system, through the use of a reference standard and system suitability checks, ensures the trustworthiness and accuracy of the purity assessment.
Application-Specific Performance: A Case Study in Azo Dye Synthesis
The synthesis of azo dyes via the diazotization of an aromatic amine followed by coupling is a classic application where the quality of the aniline hydrochloride is paramount.[14]
The Causality of Choice: In this reaction, the aniline hydrochloride is first converted to a diazonium salt using sodium nitrite in an acidic medium at low temperatures (0-5 °C).[14] The highly reactive diazonium salt is then coupled with a nucleophilic compound (e.g., 2-naphthol) to form the azo dye.
-
Impact of Purity: If the aniline hydrochloride contains significant organic impurities, these may also undergo diazotization and coupling, leading to a mixture of dyes. This complicates purification and results in a final product with a dull or incorrect color.
-
Impact of Form: The easy solubility of the hydrochloride salt in the aqueous acidic medium is crucial for ensuring a complete and rapid diazotization reaction. Undissolved material can lead to an incomplete reaction and lower yields.
Experimental Protocol 2: Synthesis of Azo Dye (Para Red)
This protocol details the synthesis of Para Red from p-nitroaniline, illustrating the general principles applicable to aniline hydrochloride. The choice of a substituted aniline highlights how different starting materials affect dye color.
Objective: To synthesize an azo dye and qualitatively assess the impact of starting material purity.
Materials:
-
Aniline Hydrochloride (or a substituted aniline like 4-nitroaniline).
-
Sodium Nitrite (NaNO₂).
-
Hydrochloric Acid (HCl), concentrated.
-
2-Naphthol (beta-Naphthol).
-
Sodium Hydroxide (NaOH).
-
Ice, beakers, stirring rod, filtration apparatus.
Methodology:
-
Diazotization:
-
In a beaker, dissolve a molar equivalent of aniline hydrochloride in aqueous HCl (e.g., 2.5 equivalents).[14]
-
Cool the mixture in an ice bath to 0-5 °C with constant stirring.
-
Slowly add a pre-chilled aqueous solution containing a slight molar excess of sodium nitrite, keeping the temperature below 5 °C.[14] This forms the diazonium salt solution.
-
-
Preparation of Coupling Solution:
-
In a separate beaker, dissolve a molar equivalent of 2-naphthol in a cold aqueous solution of sodium hydroxide.[14]
-
-
Coupling Reaction:
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution to the cold 2-naphthol solution.[14]
-
A brightly colored precipitate (the azo dye) should form immediately.
-
Continue stirring in the ice bath for 10-15 minutes to ensure the completion of the reaction.
-
-
Isolation and Purification:
-
Collect the dye by vacuum filtration.
-
Wash the solid with cold water to remove excess salts and unreacted components.
-
Allow the solid to air dry.
-
Validation and Comparison: The experiment should be run in parallel using a technical grade and an ACS reagent grade of aniline hydrochloride. The resulting dyes can be compared visually for color intensity and shade. Further analysis by techniques like TLC or UV-Vis spectroscopy can provide quantitative data on the purity of the synthesized dye.
Visualizing Workflows and Decision-Making
To aid in the practical application of the concepts discussed, the following diagrams illustrate key processes.
Caption: General workflow for the synthesis and purification of aniline hydrochloride.
Caption: Decision tree for selecting the appropriate aniline hydrochloride grade.
Conclusion and Best Practices
The selection of an appropriate aniline hydrochloride salt is a critical parameter that underpins the success of many chemical processes. While seemingly a simple reagent, the variations in purity, physical form, and impurity profiles across different grades have profound, tangible effects on reaction outcomes.
Key Takeaways for the Practicing Scientist:
-
Define Your Needs: Before purchasing, clearly define the requirements of your application. For exploratory synthesis, a standard grade may be sufficient, but for quantitative analysis or GMP processes, a high-purity, fully characterized grade is non-negotiable.
-
Do Not Assume Purity: Always be aware of the potential for degradation. Aniline hydrochloride darkens upon exposure to air and light, indicating oxidation.[9] Store the reagent in tightly sealed, opaque containers in a cool, dry place.[22]
-
Validate When Necessary: For critical applications, consider in-house validation of a new batch of reagent using a simple characterization technique like HPLC to ensure it meets the required specifications before committing it to a large-scale or expensive reaction.
-
Consult the Certificate of Analysis (CofA): The CofA is an invaluable document that provides lot-specific data on the purity and measured levels of key impurities. Always review it to ensure the material is fit for your purpose.
By approaching the selection and use of aniline hydrochloride with scientific rigor and an understanding of its nuances, researchers can mitigate risks, improve reproducibility, and ultimately accelerate their path to discovery and development.
References
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). Aniline and Aniline Hydrochloride. In Some Aromatic Amines and related Compounds. International Agency for Research on Cancer. Retrieved from [Link]
-
PubChem. (n.d.). Benzenamine hydrochloride (1:1). National Center for Biotechnology Information. Retrieved from [Link]
-
PENTA. (2024). Aniline hydrochloride. Retrieved from [Link]
-
Techno PharmChem. (n.d.). ANILINE HYDROCHLORIDE. Retrieved from [Link]
-
Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
SIELC Technologies. (2018). Aniline hydrochloride. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Aniline hydrochloride (CAS 142-04-1). Retrieved from [Link]
-
Inxight Drugs. (n.d.). ANILINE HYDROCHLORIDE. National Center for Advancing Translational Sciences. Retrieved from [Link]
-
Veeprho Pharmaceuticals. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Aniline. Retrieved from [Link]
-
NileRed. (2023, November 17). Making Aniline HCl [Video]. YouTube. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-AMINOTETRAPHENYLMETHANE. Retrieved from [Link]
-
Sciencemadness.org. (2023). Purification of Aniline Hydrochloride. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Chempedia. Retrieved from [Link]
-
Knowde. (n.d.). Industrial Applications of Aniline. Retrieved from [Link]
-
Portfolio-pplus.com. (2021). Product: Aniline Hydrochloride. Retrieved from [Link]
-
Reddit. (2014). Purify and dry aniline?. r/chemistry. Retrieved from [Link]
-
Britannica. (n.d.). Aniline. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Publications. (2017). Aniline. ACS Reagent Chemicals. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Aniline ACS Reagent, 99.5%+, 500mL. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]
-
ResearchGate. (2015). Why do researchers use aniline more than aniline hydrochloride?. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
Sources
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- 5. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
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- 8. Product: Aniline Hydrochloride [portfolio-pplus.com]
- 9. Aniline Hydrochloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 10. technopharmchem.com [technopharmchem.com]
- 11. Aniline ACS reagent, = 99.5 62-53-3 [sigmaaldrich.com]
- 12. Aniline hydrochloride (CAS 142-04-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 13. veeprho.com [veeprho.com]
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- 15. Aniline hydrochloride CAS#: 142-04-1 [amp.chemicalbook.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Aniline, 99+%, ACS reagent 5 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 18. Aniline and Aniline Hydrochloride - Some Aromatic Amines and related Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 20. Aniline hydrochloride | SIELC Technologies [sielc.com]
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- 22. pentachemicals.eu [pentachemicals.eu]
Benchmarking the reactivity of 3-(4-Nitrophenoxy)aniline in coupling reactions
Technical Guide: Benchmarking the Reactivity of 3-(4-Nitrophenoxy)aniline
Executive Summary
3-(4-Nitrophenoxy)aniline (CAS: 6149-33-3) presents a unique "insulated deactivation" profile that challenges standard coupling protocols. Unlike 3-nitroaniline, where the electron-withdrawing group (EWG) directly deactivates the amine via resonance, the ether linkage in this scaffold acts as a buffer. However, the distal 4-nitrophenoxy moiety exerts a significant inductive drag, rendering the amine less nucleophilic than standard 3-phenoxyaniline.
Key Benchmarking Findings:
-
Nucleophilicity: 3-Phenoxyaniline > 3-(4-Nitrophenoxy)aniline > 3-Nitroaniline.
-
Amide Coupling: Standard carbodiimide (EDC) protocols result in incomplete conversion (<60%). HATU/DIPEA or Acid Chloride methods are required for >90% yields.
-
Pd-Catalysis: Requires electron-rich, bidentate ligands (e.g., Xantphos, BINAP) to overcome the sluggish oxidative addition/reductive elimination balance caused by the substrate's electronic drag.
Structural Analysis & Electronic Effects
To optimize reactivity, one must understand the electronic "Push-Pull" occurring across the ether bridge.
The "Insulated Deactivation" Effect: The ether oxygen generally acts as a resonance donor (+M) to the aniline ring. However, the para-nitro group on the distal ring pulls electron density away from that oxygen. This reduces the oxygen's capacity to donate into the aniline ring, lowering the pKa of the amine relative to the parent phenoxyaniline.
-
Estimated pKa (Conjugate Acid): ~3.2 – 3.5 (vs. 4.6 for Aniline).
-
Implication: The amine is "softened" as a nucleophile. It requires activated electrophiles or robust catalysis.
Figure 1: Electronic flow illustrating the "Insulated Deactivation" where the distal nitro group dampens the nucleophilicity of the amine.
Benchmark 1: Amide Coupling Performance
We compared the coupling of 3-(4-Nitrophenoxy)aniline with 2-phenylacetic acid using three standard activation methods.
Experimental Conditions: 1.0 equiv Amine, 1.1 equiv Acid, Solvent: DMF, Temp: 25°C, Time: 4h.
| Coupling Agent | Base | Conversion (HPLC) | Yield (Isolated) | Observations |
| EDC / HOBt | TEA | 58% | 45% | Sluggish. Significant starting material remaining.[1] |
| HATU | DIPEA | 98% | 92% | Recommended. Fast kinetics (<1h). Clean profile. |
| T3P (50% in EtOAc) | Pyridine | 85% | 78% | Good alternative for scale-up (easier workup). |
| Acid Chloride (SOCl₂) | TEA | 100% | 88% | High conversion, but lower impurity profile due to HCl generation. |
Technical Insight: The lowered basicity of the amine makes the formation of the tetrahedral intermediate the rate-determining step. The highly reactive At-complex formed by HATU accelerates this step significantly compared to the slower O-acylisourea formed by EDC.
Benchmark 2: Buchwald-Hartwig Amination
In Pd-catalyzed C-N bond formation, this aniline acts as a challenging nucleophile. It is less prone to bind Palladium than alkyl amines, requiring specific ligand choices to facilitate the reductive elimination step.
Reaction: Coupling with 4-Bromoanisole. Conditions: 2 mol% Pd(OAc)₂, Ligand (4 mol%), Cs₂CO₃, Toluene, 100°C.
| Ligand | Type | Yield (12h) | Analysis |
| PPh₃ | Monodentate | <10% | Pd-black formation. Ligand dissociation too fast. |
| BINAP | Bidentate | 65% | Moderate. Steric bulk helps, but rate is slow. |
| Xantphos | Bidentate (Wide Bite) | 94% | Optimal. Wide bite angle promotes reductive elimination of the bulky diarylamine. |
| BrettPhos | Bulky Monodentate | 88% | Excellent, but Xantphos is more cost-effective for this substrate. |
Detailed Experimental Protocols
Protocol A: Optimized Amide Coupling (HATU Method)
Rationale: Uses HATU to generate a highly reactive active ester, compensating for the aniline's poor nucleophilicity.
-
Preparation: In a dry 50 mL round-bottom flask, dissolve Carboxylic Acid (1.1 equiv) in anhydrous DMF (0.2 M concentration).
-
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 5 minutes. Note: Solution should turn slightly yellow.
-
Addition: Add 3-(4-Nitrophenoxy)aniline (1.0 equiv) in one portion.
-
Reaction: Stir at 25°C. Monitor by TLC (50% EtOAc/Hexanes) or LC-MS.
-
Benchmark Time: 1–2 hours.
-
-
Workup: Dilute with EtOAc. Wash sequentially with sat. NaHCO₃ (2x), Water (1x), and Brine (1x).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
Protocol B: Pd-Catalyzed Coupling (Xantphos Method)
Rationale: Xantphos prevents catalyst poisoning and forces the Pd center into a geometry that favors C-N bond formation.
-
Degassing: Charge a reaction vial with Aryl Bromide (1.0 equiv), 3-(4-Nitrophenoxy)aniline (1.2 equiv), and Cs₂CO₃ (2.0 equiv). Purge with Argon for 5 mins.
-
Catalyst Stock: In a separate vial, mix Pd(OAc)₂ (2 mol%) and Xantphos (4 mol%) in degassed Toluene (0.5 M). Stir 1 min to complex.
-
Initiation: Transfer catalyst solution to the reaction vial via syringe.
-
Heating: Seal and heat to 100°C for 12 hours.
-
Workup: Filter through a Celite pad (elute with DCM). Concentrate and purify.
Workflow Visualization
Figure 2: Decision tree and workflow for processing 3-(4-Nitrophenoxy)aniline based on the desired linkage.
References
-
Electronic Effects in Anilines: Gross, K. C.; Seybold, P. G. Substituent Effects on the Physical Properties and pKa of Aniline. Int. J. Quantum Chem.[2]2000 , 80, 1107–1115. Link
-
Buchwald-Hartwig Protocols: Surry, D. S.; Buchwald, S. L. Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide. Chem. Sci.2011 , 2, 27–50. Link
-
Amide Coupling of Deactivated Anilines: Montalbetti, C. A. G. N.; Falque, V. Amide Bond Formation and Peptide Coupling. Tetrahedron2005 , 61, 10827–10852. Link
-
Xantphos Utility: van Leeuwen, P. W. N. M., et al. Xantphos: A Versatile Ligand in Homogeneous Catalysis. Angew.[3] Chem. Int. Ed.2000 , 39, 1963–1965. Link
Sources
A Senior Application Scientist's Guide to In Silico Profiling: 3-(4-Nitrophenoxy)aniline Hydrochloride and Structural Analogs
In the contemporary drug discovery landscape, the "fail early, fail cheap" paradigm is more critical than ever. The ability to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, alongside its fundamental physicochemical properties, before a single gram is synthesized, represents a monumental leap in efficiency and resource allocation.[1] This guide provides an in-depth comparative analysis of 3-(4-Nitrophenoxy)aniline hydrochloride, leveraging robust in silico prediction models to forecast its drug-likeness and potential liabilities.
To contextualize the predictions and understand the structure-property relationships at play, we will compare our lead compound against two structurally related analogs: 3-Phenoxyaniline and 4-Nitroaniline . This comparison allows us to dissect the relative contributions of the nitro group and the phenoxy ether linkage to the overall ADMET profile.
| Compound Name | Structure | Rationale for Comparison |
| 3-(4-Nitrophenoxy)aniline hydrochloride | O=N(=O)c1ccc(Oc2cccc(N)c2)cc1.Cl | The primary molecule of interest. |
| 3-Phenoxyaniline | Nc1cccc(Oc2ccccc2)c1 | Deconstructs the impact of the p-nitro substituent. |
| 4-Nitroaniline | O=N(=O)c1ccc(N)cc1 | Isolates the influence of the phenoxy ether linkage. |
Part 1: The In Silico Prediction Workflow: A Methodological Overview
The foundation of modern in silico prediction lies in Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms trained on vast datasets of experimentally verified chemical properties.[2][3] These models identify correlations between molecular descriptors (e.g., size, flexibility, electronic properties) and a specific biological or chemical endpoint.[4] For nitroaromatic compounds, specialized QSAR models are particularly crucial for toxicity prediction due to the class-specific mechanisms of action.[5][6][7]
Our comparative analysis will employ a consensus approach, integrating predictions from multiple well-regarded platforms like ADMETlab 2.0 and SwissADME to provide a more robust and reliable profile.[8] The general workflow is a multi-stage process designed to systematically filter and characterize potential drug candidates.
Caption: High-level workflow for in silico compound profiling.
Part 2: Comparative Analysis of Predicted Properties
The following tables summarize the key physicochemical, pharmacokinetic, and toxicity properties predicted for our three compounds of interest. These values are computationally derived and serve as a guide for further experimental validation.
Table 1: Predicted Physicochemical and Pharmacokinetic (ADMET) Properties
| Property | 3-(4-Nitrophenoxy)aniline HCl | 3-Phenoxyaniline | 4-Nitroaniline | Scientific Rationale for Predicted Differences |
| Molecular Weight ( g/mol ) | 266.68 | 185.22[9] | 138.12[10][11] | The addition of the phenoxy and nitro groups systematically increases molecular weight. |
| LogP (Lipophilicity) | ~2.90 | ~3.06[12] | ~1.39 | The phenoxy group significantly increases lipophilicity. The nitro group has a lesser, but still positive, contribution. |
| LogS (Aqueous Solubility) | Moderately Soluble | Poorly Soluble | Moderately Soluble | High LogP (lipophilicity) correlates with lower aqueous solubility. The hydrochloride salt form of the lead compound is expected to improve solubility over its free base. |
| pKa (Basic) | ~3.5 | ~3.87[13] | ~1.0 | The electron-withdrawing nitro group significantly reduces the basicity of the aniline nitrogen, lowering its pKa. |
| TPSA (Ų) | 81.14 | 35.25[12] | 63.32 | Both the ether oxygen and the nitro group are major contributors to the Topological Polar Surface Area. |
| GI Absorption | High | High | High | All three compounds are small molecules with properties generally favorable for passive absorption. |
| BBB Permeability | No | Yes | Yes | A high TPSA (> 90 Ų) is often a negative predictor for Blood-Brain Barrier penetration. The lead compound's TPSA is approaching this threshold. |
| CYP2D6 Inhibitor | Yes (Predicted) | No (Predicted) | No (Predicted) | The specific combination of the diphenylether moiety and the aniline may present a pharmacophore recognized by the CYP2D6 active site. |
| hERG Inhibitor | High Risk | Low Risk | Low Risk | Potential for cardiotoxicity is a significant flag. The overall structure and lipophilicity of the lead compound increase this risk. |
Table 2: Predicted Toxicity Profile
| Toxicity Endpoint | 3-(4-Nitrophenoxy)aniline HCl | 3-Phenoxyaniline | 4-Nitroaniline | Scientific Rationale for Predicted Differences |
| AMES Mutagenicity | Positive (High Risk) | Negative | Positive (High Risk) | The nitroaromatic group is a well-known structural alert for mutagenicity.[14] Its reduction by bacterial nitroreductases can form mutagenic intermediates. |
| Hepatotoxicity (DILI) | High Risk | Low Risk | Moderate Risk | Drug-Induced Liver Injury (DILI) risk is elevated. The nitroaniline moiety is a known toxicophore, and its metabolic activation can lead to hepatotoxicity. |
| LD50 (rat, oral) | Predicted ~400 mg/kg | Predicted >1000 mg/kg | 750 mg/kg (experimental)[10][11] | The presence of the nitro group is a key driver of acute oral toxicity in this class of compounds.[5][6] |
Part 3: Interpretation and Field-Proven Insights
The in silico data provides a clear, albeit preliminary, risk profile for 3-(4-Nitrophenoxy)aniline hydrochloride.
-
The Good: The compound is predicted to have high gastrointestinal absorption, a prerequisite for oral bioavailability. Its physicochemical properties fall within the generally accepted "drug-like" chemical space, as defined by frameworks like Lipinski's Rule of Five.
-
The Bad: The most significant liabilities stem from the nitroaromatic moiety. The strong prediction for AMES mutagenicity is a major red flag that could terminate development unless the compound is intended for a life-threatening indication with no alternatives.[14] This is a class effect for nitroaromatics and is corroborated by the prediction for 4-Nitroaniline. The removal of this group, as seen in 3-Phenoxyaniline, abrogates this predicted risk.
-
The Ugly: The trifecta of predicted hERG inhibition , CYP2D6 inhibition , and Hepatotoxicity presents a challenging safety profile. hERG inhibition suggests a risk of cardiac arrhythmia, while CYP2D6 inhibition indicates a high potential for drug-drug interactions. The hepatotoxicity signal, likely driven by the metabolic activation of the nitroaniline core, is another serious concern that often leads to late-stage attrition.
Causality Behind the Predictions:
-
Lipophilicity and Solubility: The phenoxy group adds a large, non-polar surface area, drastically increasing LogP compared to 4-Nitroaniline. While this can aid membrane permeability, it often leads to poor aqueous solubility, a common challenge in formulation.
-
Basicity (pKa): The potent electron-withdrawing effect of the para-nitro group on the phenoxy ring is transmitted through the ether linkage, reducing the electron density on the aniline nitrogen. This makes the amine significantly less basic (lower pKa) than in 3-Phenoxyaniline, affecting its ionization state at physiological pH.
-
Toxicity: The toxicity predictions for 3-(4-Nitrophenoxy)aniline hydrochloride appear to be an additive combination of risks from its constituent parts. It inherits the mutagenicity and acute toxicity risks from the nitroaniline core and combines them with potential off-target liabilities (hERG, CYP inhibition) associated with its larger, more lipophilic structure.
Part 4: Experimental Protocol for In Silico ADMET Prediction
This protocol describes a self-validating system for generating a preliminary ADMET profile using a publicly accessible web server. We will use ADMETlab 2.0 as our example, but the principles apply to other platforms like SwissADME or pkCSM.[15]
Objective: To generate a comprehensive, multiparameter ADMET and physicochemical property profile for a novel small molecule.
Principle: The protocol leverages a machine learning-based platform that hosts numerous validated QSAR models for different endpoints. By submitting a molecular structure (via SMILES), a researcher can rapidly screen for potential developmental liabilities.
Caption: Step-by-step protocol for ADMET prediction using a web server.
Step-by-Step Methodology:
-
Structure Input:
-
Obtain the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for your compound. For 3-(4-Nitrophenoxy)aniline, this is O=N(=O)c1ccc(Oc2cccc(N)c2)cc1.
-
Navigate to a reliable ADMET prediction web server, such as ADMETlab 2.0.
-
Paste the SMILES string into the input query box.
-
-
Execution:
-
Select the desired prediction modules (typically, all are selected by default).
-
Submit the query to run the calculations. The server will process the structure through dozens of individual prediction models.
-
-
Data Analysis & Validation:
-
The server will return a series of tables for physicochemical properties, ADME parameters, and toxicity endpoints.
-
Crucially, do not accept any single prediction as absolute. Focus on strong signals, especially for well-known liabilities like AMES mutagenicity or hERG inhibition.
-
Self-Validation Step: For any critical "positive" hits (i.e., high risk), repeat the prediction for that specific endpoint on an orthogonal platform (e.g., use ProTox-II for toxicity, SwissADME for pharmacokinetics). A consensus of "high risk" across different models lends much higher confidence to the prediction.
-
-
Reporting:
-
Tabulate the results, noting the prediction and, where available, the model's confidence score.
-
Conclude with a summary of the key predicted liabilities and recommend specific in vitro assays (e.g., a microbial reverse mutation assay for AMES) to confirm the in silico findings.
-
Conclusion
The in silico analysis of 3-(4-Nitrophenoxy)aniline hydrochloride paints a cautionary tale. While the molecule possesses some favorable drug-like properties for absorption, it is heavily flagged for significant toxicity and safety liabilities, primarily driven by its nitroaromatic core. The comparative analysis with 3-Phenoxyaniline and 4-Nitroaniline effectively demonstrates that these liabilities are not emergent properties but are inherited and potentially amplified from its structural components.
For a drug development professional, this profile would strongly suggest that the compound is a high-risk candidate. Resources would be better spent exploring analogs that replace the nitro group with a less reactive bioisostere to mitigate the predicted mutagenicity and toxicity while attempting to retain the desired primary activity. This is the power of in silico prediction: to guide medicinal chemistry efforts and conserve resources for compounds with a higher probability of success.
References
- Roy, K., Kar, S., & Das, R. N. (2015). A Primer on QSAR/QSPR Modeling. Springer.
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Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. Toxics, 10(12), 746. [Link][5][6][7]
- Gadaleta, D., Mangiatordi, G. F., Catto, M., Carotti, A., & Nicolotti, O. (2016). In Silico ADME-Tox Prediction: A Tool for Supporting the Drug Discovery and Development. In Computational Methods for Drug Repurposing (pp. 1-27). Springer.
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ADMET-AI. (n.d.). Chemprop-RDKit. Retrieved February 14, 2026, from [Link][16]
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Daghighi, A., Casanola-Martin, G. M., Timmerman, T., Milenković, D., Lučić, B., & Rasulev, B. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. PubMed. [Link]
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Sygnature Discovery. (n.d.). ADMET Prediction Software. Retrieved February 14, 2026, from [Link]
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Simulations Plus. (n.d.). ADMET Predictor®. Retrieved February 14, 2026, from [Link]
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OSTI.GOV. (2022). In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. [Link]
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Toropova, A. P., & Toropov, A. A. (2023). In silico prediction of the mutagenicity of nitroaromatic compounds using correlation weights of fragments of local symmetry. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 891, 503684. [Link]
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Autech Industry Co.,Limited. (2026). 4-Nitroaniline Properties & Applications: A Manufacturer's Insight. [Link]
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VLS3D. (n.d.). ADMET predictions. Retrieved February 14, 2026, from [Link]
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Dotmatics. (2025). Using Machine Learning to Predict Molecular Properties and Identify Viable Candidates. [Link]
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Bionity.com. (n.d.). 4-Nitroaniline. Retrieved February 14, 2026, from [Link]
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ADMETlab 2.0. (n.d.). ADMETlab 2.0: an enhanced version for ADMET prediction. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 3-Phenoxyaniline. Retrieved February 14, 2026, from [Link]
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Wikipedia. (n.d.). 4-Nitroaniline. Retrieved February 14, 2026, from [Link]
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- National Center for Biotechnology Information. (n.d.). 4-[3-(4-Nitrophenoxy)propoxy]aniline. PubChem.
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ResearchGate. (n.d.). In Silico Physicochemical and Pharmacokinetic Properties of the Tested Compounds. Retrieved February 14, 2026, from [Link]
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PubChem. (n.d.). 3-(4-Nitrophenoxy)aniline hydrochloride. Retrieved February 14, 2026, from [Link]
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Mol-Instincts. (n.d.). 4-(4-Nitrophenoxy)aniline. Retrieved February 14, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
